Product packaging for AX20017(Cat. No.:)

AX20017

Cat. No.: B605710
M. Wt: 264.35 g/mol
InChI Key: VATFNEMGBRWLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Highly selective PknG Inhibitor, blocking the proliferation of M. tuberculosis>AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2S B605710 AX20017

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFNEMGBRWLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AX20017 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG). PknG is a crucial virulence factor that enables the survival of Mtb within host macrophages. This compound's ability to target this kinase makes it a significant subject of interest in the development of novel anti-tuberculosis therapies. This document details the biochemical and cellular effects of this compound, its selectivity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of PknG

This compound is a small-molecule inhibitor that specifically targets the ATP-binding site of PknG, a eukaryotic-like serine/threonine protein kinase secreted by Mtb.[1][2][3] PknG plays a pivotal role in the pathogen's ability to block the fusion of the phagosome with the lysosome within infected macrophages, thereby creating a protected niche for its replication.[2][3] By inhibiting PknG, this compound effectively disrupts this survival mechanism, leading to the delivery of the mycobacteria to the lysosome for degradation.[2][4][5]

The inhibitory action of this compound is highly selective for PknG. It shows minimal to no activity against a panel of other mycobacterial kinases and a wide range of human kinases, highlighting its potential as a targeted therapeutic with a favorable safety profile.[1][5][6] The structural basis for this specificity lies in a unique set of amino acid residues within the this compound-binding pocket of PknG that are not conserved in human kinases.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Parameter Value Reference
IC50 for PknG 0.39 µM[1][4]
Selectivity Highly selective for PknG over 10 other mycobacterial kinases and 28 human kinases[1][5][6]
Effect on Intracellular Mtb Dose-dependent killing of intracellular Mtb in macrophages[4]
Effect on Extracellular Mtb No significant inhibition of mycobacterial growth in culture[4]

Table 1: In Vitro Activity of this compound

Parameter Value Reference
X-ray Crystal Structure Resolution 2.4 Å[2][6][7]
Binding Site Deep within the adenosine-binding site of the PknG kinase domain[2][6][7]
Key Feature The binding pocket is shaped by a unique set of amino acid residues not found in human kinases[2][7]

Table 2: Structural Basis of this compound-PknG Interaction

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway of PknG and the inhibitory effect of this compound.

cluster_macrophage Macrophage Cytosol cluster_mtb Mycobacterium tuberculosis PknG_secreted Secreted PknG Host_Target Host Cell Target(s) PknG_secreted->Host_Target Phosphorylates Phago_Lyso_Fusion_Blocked Phagosome-Lysosome Fusion Blocked Host_Target->Phago_Lyso_Fusion_Blocked Leads to Mtb_Survival Mtb Survival and Replication Phago_Lyso_Fusion_Blocked->Mtb_Survival PknG PknG PknG->PknG_secreted Secretes This compound This compound This compound->PknG_secreted Inhibits Phago_Lyso_Fusion_Restored Phagosome-Lysosome Fusion Restored This compound->Phago_Lyso_Fusion_Restored Mtb Mtb in Phagosome Mtb->PknG Expresses Mtb_Killing Mtb Killing Phago_Lyso_Fusion_Restored->Mtb_Killing start Start prep_reagents Prepare PknG, Substrate, This compound dilutions, and ATP start->prep_reagents add_reagents Add PknG, Substrate, and This compound to plate prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction and measure ATP/ADP incubate->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence analyze_data Calculate % Inhibition and determine IC50 measure_luminescence->analyze_data end End analyze_data->end start Start differentiate_thp1 Differentiate THP-1 cells with PMA start->differentiate_thp1 infect_macrophages Infect macrophages with Mtb differentiate_thp1->infect_macrophages wash_cells Wash to remove extracellular bacteria infect_macrophages->wash_cells add_this compound Add this compound or DMSO wash_cells->add_this compound incubate Incubate for 24-72h add_this compound->incubate lyse_cells Lyse macrophages incubate->lyse_cells plate_lysate Plate serial dilutions on 7H11 agar lyse_cells->plate_lysate count_cfu Incubate and count CFU plate_lysate->count_cfu end End count_cfu->end start Start purify_protein Express and Purify PknG start->purify_protein form_complex Form PknG-AX20017 Complex purify_protein->form_complex crystallize Crystallize the Complex form_complex->crystallize collect_data Collect X-ray Diffraction Data crystallize->collect_data solve_structure Solve the Structure collect_data->solve_structure refine_model Build and Refine the Model solve_structure->refine_model end End refine_model->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Target of AX20017

This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4][5] This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.

The Molecular Target: Mycobacterium tuberculosis Protein Kinase G (PknG)

PknG is a eukaryotic-like serine/threonine protein kinase expressed by pathogenic mycobacteria.[2][3] It plays a critical role in the intracellular survival of Mtb within host macrophages by preventing the fusion of mycobacterial phagosomes with lysosomes, thereby avoiding degradation.[2][3][5] The inhibition of PknG leads to the transfer of mycobacteria to lysosomes and their subsequent elimination, making it a promising target for anti-tuberculosis drug development.[2][3][5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding deep within the adenosine-binding pocket of the PknG kinase domain.[2][4][5] The high selectivity of this compound for PknG over human kinases is attributed to a unique set of amino acid residues that shape the inhibitor-binding pocket, a feature not found in any human kinase.[2][3] The 2.4 Å X-ray crystal structure of the PknG-AX20017 complex has been elucidated, providing a detailed understanding of this specific interaction.[2][3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)Source
M. tuberculosis PknG0.39[1]

Table 2: Selectivity Profile of this compound

Kinase PanelNumber of KinasesEffect of this compoundSource
Human Kinases28No significant inhibition[1][5]
Mycobacterial Kinases11Highly selective for PknG[1][4]

Signaling Pathway

PknG is a key regulator of mycobacterial metabolism through its interaction with the substrate GarA. This signaling pathway is crucial for the adaptation and survival of Mtb under various stress conditions, including those encountered during latent infection.[6][7]

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis Mtb M. tuberculosis PknG_secreted Secreted PknG Mtb->PknG_secreted secretes Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome PknG_secreted->Phagosome blocks fusion with PknG PknG GarA GarA PknG->GarA phosphorylates Metabolism Metabolic Adaptation GarA->Metabolism regulates Survival Survival & Virulence Metabolism->Survival This compound This compound This compound->PknG inhibits

Caption: Signaling pathway of PknG in M. tuberculosis and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

This protocol is used to determine the IC50 value of this compound against PknG.

Kinase_Assay_Workflow start Start step1 Prepare reaction mixture: PknG, GarA (substrate), ATP start->step1 step2 Add varying concentrations of this compound step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure kinase activity (e.g., ADP-Glo Luminescence Assay) step3->step4 step5 Calculate % inhibition step4->step5 end Determine IC50 step5->end

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture containing purified recombinant PknG, its substrate (e.g., GarA), and ATP in a suitable kinase buffer is prepared.[8]

  • Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture. A control with DMSO alone is included.[8]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 40 minutes) to allow for the phosphorylation reaction to proceed.[8]

  • Activity Measurement: The kinase activity is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, corresponding to kinase activity.[8]

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol assesses the effect of this compound on the intracellular survival of M. tuberculosis.

Methodology:

  • Cell Culture and Infection: A macrophage cell line (e.g., THP-1 or J774) is cultured and differentiated. The cells are then infected with M. tuberculosis or M. bovis BCG at a specific multiplicity of infection (MOI).[9][10]

  • Inhibitor Treatment: After allowing for phagocytosis, the infected macrophages are treated with this compound at a desired concentration.[9][10]

  • Incubation and Lysis: The cells are incubated for a specified period (e.g., 24-48 hours). Subsequently, the macrophages are lysed to release the intracellular bacteria.[9][10]

  • Viability Assessment: The viability of the released mycobacteria is determined, often using a metabolic assay like the alamarBlue assay or by plating for colony-forming units (CFUs).[9][10]

This protocol describes the determination of the three-dimensional structure of PknG in complex with this compound.

Methodology:

  • Protein Expression and Purification: A stable fragment of PknG is expressed (e.g., in E. coli) and purified to homogeneity.

  • Complex Formation and Crystallization: The purified PknG is incubated with an excess of this compound to ensure complex formation. Crystallization conditions are screened to obtain high-quality crystals of the PknG-AX20017 complex.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray source, and diffraction data are collected. The resulting data are processed to determine the electron density map and build the atomic model of the protein-inhibitor complex.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Mycobacterium tuberculosis PknG. Its unique mechanism of action, targeting a specific conformation of the PknG active site not present in human kinases, makes it an excellent lead compound for the development of novel anti-tuberculosis therapies. The detailed understanding of its interaction with PknG provides a solid foundation for structure-based drug design to further optimize its properties.

References

AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase that is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Secreted by the bacterium into the host macrophage, PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby ensuring the pathogen's intracellular survival and replication.[1][2][3] This essential function in pathogenesis makes PknG an attractive target for the development of novel anti-tuberculosis therapeutics. AX20017 is a potent and highly selective small-molecule inhibitor of PknG that has been instrumental in elucidating the kinase's function and serves as a lead compound for drug discovery efforts.[1][4] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.

Target Inhibitor IC50 (µM) Assay Type Reference
M. tuberculosis PknGThis compound0.39In vitro kinase assay[4]
M. tuberculosis PknGThis compound5.49Luciferase-based kinase assay[5]
M. tuberculosis PknGThis compound0.9Radiometric kinase assay[6]
Human Kinases (28 total)This compound> 50 (for all tested kinases)Radiometric ATP consumptive assay[1]

Table 1: Inhibitory Activity of this compound against PknG and Human Kinases.

Kinase Inhibitor Relative Inhibition (%) Reference
AZD7762PknG75.2[5]
R406PknG83.8[5]
R406fPknG83.6[5]
CYC116PknG71.2[5]

Table 2: Comparative Inhibition of PknG by Other Kinase Inhibitors Relative to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a kinase through the incorporation of a radiolabeled phosphate group.

  • Reaction Setup: The kinase reaction is typically performed in a buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl2, and 0.5 µCi [γ-32P]ATP.[7]

  • Enzyme and Substrate: Recombinant PknG (0.5 µg) is incubated with a suitable substrate, such as the kinase-dead mutant PknG-K181M or a generic substrate like Myelin Basic Protein (MBP).[1][8]

  • Inhibitor Addition: this compound is added at various concentrations, typically in a serial dilution ranging from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[1][7]

  • Incubation: The reaction mixture is incubated at 37°C to allow for phosphorylation.

  • Termination and Analysis: The reaction is stopped, and the phosphorylated proteins are separated by SDS-PAGE. The gel is then analyzed by autoradiography or quantified using a PhosphorImager to determine the extent of phosphorylation and calculate IC50 values.[1][7]

Luciferase-Based PknG Kinase Assay

This is a non-radioactive method that measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.

  • Principle: The amount of light produced by the luciferase enzyme is directly proportional to the amount of ATP present. Therefore, higher kinase activity results in lower luminescence.

  • Procedure: The assay is performed using a commercial kit, such as ADP-Glo™ (Promega).[9]

  • Reaction Components: The reaction includes PknG, its substrate GarA, and ATP.[9]

  • Inhibitor Testing: this compound and other test compounds are added to the reaction mixture.

  • Signal Detection: After the kinase reaction, the luciferase reagent is added, and the luminescence is measured using a luminometer.

  • Calculation: The percentage of inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is determined from a dose-response curve.[5]

Mycobacterial Survival Assay in Macrophages

This assay assesses the ability of an inhibitor to enhance the killing of intracellular mycobacteria by host macrophages.

  • Cell Culture and Infection: Macrophage-like cells (e.g., THP-1 or J774) are differentiated and then infected with Mycobacterium bovis BCG or M. tuberculosis at a specific multiplicity of infection (MOI), typically 10.[5][10]

  • Inhibitor Treatment: After an initial infection period (e.g., 2 hours), the infected macrophages are treated with this compound at a desired concentration (e.g., 10 µM).[5][10]

  • Incubation and Lysis: The cells are incubated for a set period (e.g., 24 hours), after which the macrophages are lysed with a solution like 0.05% SDS to release the intracellular bacteria.[5][10]

  • Viability Assessment: The viability of the released bacteria is determined using a metabolic indicator dye such as alamarBlue.[5][10] A decrease in the metabolic activity of the bacteria in the presence of the inhibitor indicates enhanced killing by the macrophages.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PknG.

PknG_Signaling_Pathway cluster_mycobacterium Mycobacterium tuberculosis cluster_host_cell Host Macrophage PknG PknG GarA GarA PknG->GarA Phosphorylates Phagosome Phagosome PknG->Phagosome Secreted into host cytosol Inhibits maturation Metabolism Metabolic Regulation (TCA Cycle, Glutamate Metabolism) GarA->Metabolism Regulates Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway in M. tuberculosis and its role in host macrophage interaction.

Kinase_Inhibition_Assay_Workflow start Start reagents Combine Kinase (PknG), Substrate (e.g., GarA), and [γ-32P]ATP or cold ATP start->reagents inhibitor Add this compound (Varying Concentrations) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation separation Separate Products (SDS-PAGE for Radiometric) or Add Detection Reagent (Luminescence) incubation->separation analysis Analyze Results (Autoradiography or Luminescence) separation->analysis ic50 Calculate IC50 analysis->ic50

Caption: General workflow for in vitro kinase inhibition assays.

AX20017_Selectivity_Logic This compound This compound PknG_Pocket Unique PknG ATP-Binding Pocket This compound->PknG_Pocket Human_Kinase_Pocket Conserved Human Kinase ATP-Binding Pocket This compound->Human_Kinase_Pocket High_Affinity High Affinity Binding & Potent Inhibition PknG_Pocket->High_Affinity Low_Affinity Low/No Affinity Binding & No Inhibition Human_Kinase_Pocket->Low_Affinity

Caption: Logical relationship explaining the selectivity of this compound.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PknG kinase domain.[1][5] The high selectivity of this compound for PknG over human kinases is attributed to the unique structural features of the PknG ATP-binding pocket.[1][2] X-ray crystallography studies have revealed that the inhibitor is buried deep within a narrow pocket shaped by a unique set of amino acid residues that are not conserved in any human kinase.[1][2] This structural distinction allows this compound to bind with high affinity to PknG while having a negligible effect on a broad panel of human kinases, making it a promising candidate for further therapeutic development with a potentially low off-target toxicity profile.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of M. tuberculosis PknG. Its ability to promote the killing of intracellular mycobacteria by blocking a key virulence factor highlights the therapeutic potential of targeting PknG. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers in the field of tuberculosis drug discovery. The unique mechanism of selectivity of this compound offers a blueprint for the design of next-generation PknG inhibitors with improved potency and drug-like properties. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into novel treatments for tuberculosis.

References

The Discovery and Initial Characterization of AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AX20017 is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of this compound. It summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its role within the PknG signaling pathway. The remarkable specificity of this compound for mycobacterial PknG over human kinases highlights its potential as a lead compound for the development of novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive within host macrophages. A key element of this survival strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG.[1][2] PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby shielding the bacterium from the host's degradative machinery.[1][2][3] Inhibition of PknG has been identified as a promising therapeutic strategy to overcome this blockade and promote the clearance of Mtb.

This compound, a tetrahydrobenzothiophene derivative, emerged from a screening of a large compound library as a potent inhibitor of PknG.[3][4] Subsequent studies have elucidated its specific mode of action and demonstrated its efficacy in cellular models of Mtb infection. This guide synthesizes the foundational research on this compound, offering a detailed resource for professionals in the field of tuberculosis drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the initial characterization of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueReference
Mycobacterium tuberculosis PknG0.39 µM[5]
Human Kinases (28 archetypes)No significant inhibition[3][5]
Other Mycobacterial Kinases (10 known)Highly selective for PknG[3][6]

Table 2: Crystallographic Data for PknG-AX20017 Complex

ParameterValueReference
Resolution2.4 Å[1][2]
PDB Code2PZI[7]
Key FindingThis compound binds deep within the ATP-binding pocket of PknG.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PknG.[4][6] X-ray crystallography studies have revealed that the inhibitor binds deep within the adenosine-binding site of the PknG kinase domain.[1][2] This binding pocket is shaped by a unique set of amino acid residues that are not conserved in any human kinases, which explains the compound's remarkable selectivity.[1][2] By occupying the ATP-binding site, this compound prevents the phosphorylation of PknG's downstream substrates, thereby disrupting its signaling cascade.

The primary downstream effect of PknG inhibition by this compound is the abrogation of the block in phagosome-lysosome fusion.[3] This allows the host macrophage to traffic the mycobacteria-containing phagosome to the lysosome for degradation, ultimately leading to the killing of the intracellular bacilli.[1][2][3]

Signaling Pathway

PknG is a central regulator of glutamate metabolism and the tricarboxylic acid (TCA) cycle in M. tuberculosis through its interaction with the substrate GarA (glycogen accumulation regulator A).[8][9] PknG phosphorylates GarA, which in turn modulates the activity of key metabolic enzymes.[8] This pathway is crucial for the bacterium's adaptation to the host environment and for maintaining cellular redox homeostasis.[8] this compound's inhibition of PknG disrupts this critical metabolic regulation, contributing to the bacterium's demise.

PknG_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Macrophage PknG PknG GarA GarA PknG->GarA Phosphorylates Metabolic_Enzymes Metabolic Enzymes (e.g., KGD, GDH) GarA->Metabolic_Enzymes Regulates Metabolism Metabolic Homeostasis (TCA Cycle, Glutamate Metabolism) Metabolic_Enzymes->Metabolism Survival Intracellular Survival Metabolism->Survival Phagosome Mycobacterial Phagosome Phagolysosome Phagolysosome Formation Phagosome->Phagolysosome Blocked by PknG Lysosome Lysosome Lysosome->Phagolysosome Mtb_Killing Mtb Killing Phagolysosome->Mtb_Killing This compound This compound This compound->PknG

Caption: this compound inhibits PknG, disrupting metabolic regulation and phagosome maturation blockade.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays used to determine the inhibitory activity of compounds against PknG.[7][10][11]

Objective: To quantify the inhibitory effect of this compound on PknG activity.

Materials:

  • Recombinant purified M. tuberculosis PknG

  • Recombinant purified GarA (or a suitable peptide substrate)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system

  • 96-well or 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (negative control) and a no-enzyme control (background).

  • In a microplate, add the PknG enzyme to the kinase reaction buffer.

  • Add the serially diluted this compound or DMSO control to the wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the GarA substrate and ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 40 minutes).[7]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - PknG - GarA - this compound dilutions - ATP start->reagents plate Plate Setup: - Add PknG - Add this compound/DMSO reagents->plate incubate1 Pre-incubation (Inhibitor Binding) plate->incubate1 reaction Initiate Reaction (Add GarA + ATP) incubate1->reaction incubate2 Incubate at 37°C reaction->incubate2 adp_glo ADP Detection (ADP-Glo™ Assay) incubate2->adp_glo read Measure Luminescence adp_glo->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Macrophage Infection and Mycobacterial Survival Assay

This protocol describes a general method to assess the effect of this compound on the intracellular survival of mycobacteria within macrophages.[8][10][11]

Objective: To determine if this compound can reduce the survival of mycobacteria inside host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis

  • Cell culture medium (e.g., DMEM or RPMI-1640) with serum

  • This compound (dissolved in DMSO)

  • Amikacin or other suitable antibiotic to kill extracellular bacteria

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.05% SDS or 0.1% Triton X-100 in water)

  • 7H11 agar plates or a viability stain (e.g., alamarBlue)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Seed macrophages in tissue culture plates and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using PMA.

  • Prepare a single-cell suspension of mycobacteria and opsonize with serum if necessary.

  • Infect the macrophage monolayer with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[10][11]

  • Allow phagocytosis to occur for a defined period (e.g., 2-4 hours).

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh culture medium containing a low concentration of an antibiotic like amikacin to kill any remaining extracellular bacteria. Also, add the desired concentrations of this compound or a DMSO vehicle control.

  • Incubate the infected cells for a specified duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, wash the cells with PBS.

  • Lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.

  • Serially dilute the lysate in PBS or culture medium and plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C until colonies appear (typically 3-4 weeks for Mtb).

  • Count the colony-forming units (CFU) to determine the number of viable bacteria per well.

  • Compare the CFU counts from this compound-treated wells to the DMSO control to determine the effect on intracellular survival. Alternatively, a viability reagent like alamarBlue can be used to assess bacterial metabolic activity in the lysate.[10][11]

Macrophage_Infection_Workflow start Start seed_cells Seed Macrophages start->seed_cells infect Infect with Mycobacteria (MOI 10:1) seed_cells->infect phagocytose Allow Phagocytosis (2-4h) infect->phagocytose wash1 Wash Extracellular Bacteria phagocytose->wash1 treat Treat with this compound/DMSO + Extracellular Antibiotic wash1->treat incubate Incubate (24-72h) treat->incubate wash2 Wash Cells incubate->wash2 lyse Lyse Macrophages wash2->lyse plate Plate Lysate on 7H11 Agar lyse->plate count_cfu Incubate and Count CFU plate->count_cfu analyze Analyze Survival Data count_cfu->analyze end End analyze->end

Caption: Workflow for the macrophage infection and mycobacterial survival assay.

Conclusion

This compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its discovery and initial characterization have provided a clear proof-of-concept for the therapeutic targeting of Mtb PknG. The high selectivity of this compound for the mycobacterial enzyme over its human counterparts minimizes the potential for off-target effects, a critical attribute for any drug candidate. The detailed understanding of its binding mode within the unique pocket of PknG provides a solid foundation for structure-based drug design and the development of next-generation inhibitors with improved potency and pharmacokinetic properties.[3] Further investigation into compounds with this mechanism of action is warranted to address the urgent need for new treatments for drug-resistant tuberculosis.

References

The Central Role of Protein Kinase G (PknG) in the Survival and Pathogenesis of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis (Mtb), is a critical virulence factor that orchestrates the bacterium's survival within the host. This technical guide provides an in-depth analysis of the multifaceted roles of PknG, focusing on its molecular mechanisms, key signaling pathways, and its impact on host-pathogen interactions. Through the subversion of host cellular processes, including the arrest of phagosome maturation, manipulation of autophagy, and suppression of innate immunity, PknG creates a permissive intracellular niche for Mtb replication. Furthermore, PknG plays a pivotal role in regulating the bacterium's metabolism, enabling adaptation to the harsh and nutrient-limited environment of the host. The essentiality of PknG for Mtb survival and virulence makes it a promising target for novel anti-tubercular drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways governed by PknG to serve as a comprehensive resource for the scientific community.

PknG: A Multi-Domain Kinase with Diverse Functions

PknG is a soluble protein kinase comprised of three distinct domains: an N-terminal rubredoxin-like domain, a central kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain[1][2]. This multi-domain architecture allows PknG to engage in a wide array of interactions and exert diverse functions that are crucial for Mtb pathogenesis.

Manipulation of Host Cellular Processes for Intracellular Survival

Upon infection, Mtb secretes PknG into the cytosol of the host macrophage, where it systematically dismantles the cell's antimicrobial defenses.

Arrest of Phagosome-Lysosome Fusion

A hallmark of Mtb pathogenesis is its ability to prevent the fusion of its containing phagosome with the lysosome, thus avoiding degradation. PknG is a key effector in this process[2][3]. It achieves this by targeting and modulating the function of host Rab GTPases, which are master regulators of vesicular trafficking. PknG interacts with Rab14 and Rab7l1, interfering with their GTP/GDP cycle and preventing the recruitment of downstream effectors necessary for phagosome maturation[4][5]. This blockade ensures that the mycobacterium resides in a non-acidified, nutrient-replete compartment conducive to its replication.

Dual-Role in Autophagy Regulation

PknG exhibits a sophisticated, dual-functional role in manipulating the host's autophagy pathway, a critical cellular process for clearing intracellular pathogens[4][6]. In the early stages of infection, PknG promotes the induction of autophagy by competitively binding to the pleckstrin homology (PH) domain of the host kinase AKT, thereby preventing its activation[4][7]. Subsequently, PknG inhibits the maturation of autophagosomes into degradative autolysosomes. This is achieved through two coordinated mechanisms targeting the host GTPase RAB14: PknG directly interacts with RAB14 to block its GTP hydrolysis, and it phosphorylates the TBC1D4/AS160 protein to suppress its GTPase-activating protein (GAP) activity towards RAB14[4][6][7]. The net effect is a blockage of autophagy flux, which enhances the intracellular survival of Mtb[4][6].

Suppression of Host Innate Immunity via an Unconventional Ubiquitination Cascade

In a remarkable display of molecular mimicry, PknG functions as an unconventional ubiquitinating enzyme, possessing both ubiquitin-activating (E1) and ubiquitin ligase (E3) activities[8]. This allows PknG to hijack the host's ubiquitin-proteasome system to degrade key signaling molecules in the innate immune response. PknG targets TNF receptor-associated factor 2 (TRAF2) and TGF-β-activated kinase 1 (TAK1) for ubiquitination and subsequent proteasomal degradation[8]. The degradation of TRAF2 and TAK1 leads to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine production and host defense[8]. This PknG-mediated immunosuppression creates a more favorable environment for Mtb persistence.

Regulation of Mycobacterial Metabolism for Adaptation and Persistence

Beyond its manipulation of host cell biology, PknG is also a critical regulator of Mtb's own metabolic processes, enabling the bacterium to adapt to the nutrient-scarce and stressful conditions within the host.

Sensing Amino Acid Availability and Controlling the TCA Cycle

PknG acts as a sensor of amino acid availability, with glutamate and aspartate being key stimuli for its kinase activity[9]. A primary intracellular substrate of PknG is the forkhead-associated (FHA) domain-containing protein, GarA[9][10]. Phosphorylation of GarA by PknG at Threonine 21 relieves its inhibitory effect on key enzymes of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate decarboxylase[9][10]. This regulatory mechanism allows Mtb to modulate its central carbon metabolism in response to the availability of host-derived nutrients, a critical aspect of its ability to establish and maintain a chronic infection[9]. Disruption of the PknG-GarA signaling axis leads to defects in glutamate catabolism and attenuates Mtb virulence[9].

Enhancing Survival under Stress and Latency

The metabolic flexibility conferred by PknG is crucial for Mtb's survival under various stress conditions encountered within the host, including hypoxia, nutrient starvation, and antibiotic exposure[11][12]. Deletion of pknG results in a significant reduction in Mtb's ability to survive under these latency-like conditions and diminishes the formation of drug-tolerant persister cells[11][13]. Furthermore, PknG is essential for the formation of stable granulomas, the hallmark structures of latent tuberculosis, and for the reactivation of Mtb from a dormant state[12][13].

Quantitative Data on PknG Function

The following tables summarize key quantitative data related to the activity and effects of PknG.

ParameterValueSubstrate/InteractorReference
Kinase Activity
Vmax11 pmoles/sTBC1D4[14]
Km34.64 µMTBC1D4[14]
Inhibitor Potency
IC50 of RO90214.4 ± 1.1 µMPknG[15]
Metabolic Impact
Glutamate Accumulation~3-fold increase in ΔpknG mutantM. tuberculosis[3]
Glutamine Accumulation~3-fold increase in ΔpknG mutantM. tuberculosis[3]
De novo Glutamine Synthesis50% reduction in ΔpknG mutantM. tuberculosis[3]

Table 1: Biochemical and Metabolic Parameters of PknG

ConditionFold Reduction in Survival (ΔpknG vs. WT)Model SystemReference
Hypoxia (40 days)~100-foldM. tuberculosis in vitro[10]
Isoniazid Treatment (Persisters)~10-30-foldM. tuberculosis in vitro[11]
Chronic Mouse Infection with Antibiotic Treatment5 to 15-foldMurine Model[11]
Cornell Mouse Model of Latency (Relapse Rate)80-90% (WT/Complemented) vs. 10% (ΔpknG)Murine Model[11]
Macrophage Infection~10-fold less replicationTHP-1 Macrophages[7]
Macrophage Infection (24 hours)2-fold increase (WT) vs. no growth (ΔpknG)RAW 264.7 Macrophages[6]

Table 2: Impact of PknG Deletion on M. tuberculosis Survival

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the function of PknG.

In Vitro Kinase Assay

This assay measures the ability of PknG to phosphorylate a substrate, such as GarA.

  • Reagents:

    • Purified recombinant PknG and GarA proteins.

    • Kinase reaction buffer (e.g., 25 mM HEPES-NaOH, pH 7.4, 20 mM magnesium acetate, 1 mM DTT).

    • ATP (including a radiolabeled version like [γ-³²P]ATP for detection).

  • Procedure:

    • Incubate purified PknG with its substrate (GarA) in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

    • Separate the proteins by SDS-PAGE.

    • Detect phosphorylation by autoradiography (if using radiolabeled ATP) or by using phosphospecific antibodies.

  • Kinetic Analysis: To determine kinetic constants like Km and Vmax, the assay is performed with varying concentrations of the substrate while keeping the enzyme and ATP concentrations constant[4].

Construction of pknG Knockout Mutants

Generating a pknG deletion mutant is essential for studying its function. This is typically achieved through homologous recombination.

  • General Strategy:

    • Construct a suicide delivery vector containing the flanking regions of the pknG gene and a selectable marker.

    • Introduce a disruption or deletion within the pknG coding sequence in the vector.

    • Electroporate the vector into M. tuberculosis.

    • Select for single-crossover events, where the entire plasmid has integrated into the bacterial chromosome.

    • Select for double-crossover events, where the wild-type pknG gene is replaced by the disrupted version, leading to the loss of the plasmid backbone. This often involves a counter-selection step.

  • Verification: The successful knockout is confirmed by PCR and Southern blotting to verify the correct genomic arrangement and the absence of the wild-type pknG gene.

Macrophage Infection Model

Studying the interaction of Mtb with macrophages is crucial for understanding PknG's role in intracellular survival.

  • Cell Lines: Commonly used macrophage cell lines include human THP-1 monocytes (differentiated into macrophages with PMA) and murine RAW 264.7 cells. Primary bone marrow-derived macrophages (BMDMs) are also used.

  • Infection Procedure:

    • Culture macrophages to a suitable confluency in multi-well plates.

    • Infect the macrophages with wild-type Mtb, the ΔpknG mutant, and a complemented strain at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).

    • Incubate for a few hours to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

    • At various time points post-infection, lyse the macrophages.

    • Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFUs)[7].

Cornell Model of Latent Tuberculosis in Mice

This in vivo model is used to study Mtb persistence and reactivation, processes in which PknG is critically involved.

  • Model Establishment:

    • Infect mice (e.g., C57BL/6 strain) intravenously with a high dose of Mtb.

    • Shortly after infection, treat the mice with anti-tuberculosis drugs (e.g., isoniazid and pyrazinamide) for an extended period (e.g., 12 weeks) to eliminate replicating bacteria and establish a latent, paucibacillary state[11][16].

  • Studying Reactivation:

    • After the antibiotic treatment, the infection is considered latent.

    • Reactivation can be induced by immunosuppression (e.g., with corticosteroids like dexamethasone) or can occur spontaneously over time[11][16].

    • The bacterial load in the lungs and spleen is monitored at different time points by CFU counting to assess the ability of the different Mtb strains (wild-type vs. ΔpknG) to persist and reactivate[11].

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving PknG.

PknG_Phagosome_Maturation_Arrest cluster_Mtb M. tuberculosis cluster_Host Host Macrophage PknG PknG Rab14 Rab14 PknG->Rab14 Inhibits GTP/GDP cycle Rab7l1 Rab7l1 PknG->Rab7l1 Inhibits GTP/GDP cycle PhagosomeMaturation Phagosome Maturation Rab14->PhagosomeMaturation Rab7l1->PhagosomeMaturation

Caption: PknG inhibits phagosome maturation by targeting host Rab GTPases.

PknG_Autophagy_Manipulation PknG PknG AKT AKT PknG->AKT Binds to PH domain, prevents activation RAB14 RAB14 PknG->RAB14 Inhibits GTP hydrolysis TBC1D4 TBC1D4/AS160 PknG->TBC1D4 Phosphorylates & Inhibits GAP activity AutophagyInduction Autophagy Induction AKT->AutophagyInduction Inhibits AutophagosomeMaturation Autophagosome Maturation AutophagyInduction->AutophagosomeMaturation RAB14->AutophagosomeMaturation TBC1D4->RAB14 GAP for AutophagyFlux Blocked Autophagy Flux AutophagosomeMaturation->AutophagyFlux

Caption: PknG's dual role in manipulating host autophagy.

PknG_Innate_Immunity_Suppression PknG PknG (E1 & E3 Ligase) TRAF2 TRAF2 PknG->TRAF2 Targets for ubiquitination TAK1 TAK1 PknG->TAK1 Targets for ubiquitination Ubiquitination Ubiquitination & Degradation TRAF2->Ubiquitination TAK1->Ubiquitination NFkB_Pathway NF-κB Pathway Activation Ubiquitination->NFkB_Pathway InnateImmunity Suppressed Innate Immunity NFkB_Pathway->InnateImmunity

Caption: PknG suppresses innate immunity via ubiquitination.

PknG_Metabolic_Regulation AminoAcids Glutamate, Aspartate PknG PknG AminoAcids->PknG Stimulates GarA GarA PknG->GarA Phosphorylates (T21) TCA_Enzymes TCA Cycle Enzymes (e.g., α-KGD) GarA->TCA_Enzymes Inhibits (unphosphorylated) MetabolicAdaptation Metabolic Adaptation TCA_Enzymes->MetabolicAdaptation

Caption: PknG regulates Mtb metabolism via GarA phosphorylation.

Macrophage_Infection_Workflow start Culture Macrophages infect Infect with Mtb Strains (WT, ΔpknG, Comp.) MOI = 10:1 start->infect incubate Incubate for Phagocytosis (e.g., 4 hours) infect->incubate wash Wash to Remove Extracellular Bacteria incubate->wash lyse Lyse Macrophages at Different Time Points wash->lyse plate Plate Serial Dilutions on Agar lyse->plate count Count Colony-Forming Units (CFUs) plate->count end Determine Intracellular Survival count->end

Caption: Workflow for macrophage infection to assess Mtb survival.

Conclusion and Future Directions

PknG stands out as a master manipulator of both host and mycobacterial biology, making it an indispensable factor for the pathogenesis of Mycobacterium tuberculosis. Its ability to disarm macrophage killing mechanisms, reprogram host signaling pathways, and fine-tune bacterial metabolism underscores its importance as a high-priority target for the development of novel therapeutics. The detailed understanding of its structure and multifaceted functions, as outlined in this guide, provides a solid foundation for the rational design of PknG inhibitors. Future research should focus on further elucidating the intricate network of PknG's host and bacterial interactors, which will undoubtedly reveal new avenues for intervention against tuberculosis. The development of potent and specific PknG inhibitors holds the promise of a new class of anti-tubercular drugs that could act synergistically with existing regimens to shorten treatment duration and combat drug resistance.

References

The Conductor of Survival: An In-depth Technical Guide to M. tuberculosis PknG's Role in Intracellular Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis, exhibits a remarkable ability to survive and replicate within host macrophages, a cornerstone of its pathogenesis. Central to this intracellular persistence is a sophisticated molecular machinery that manipulates host cellular processes. This technical guide provides a comprehensive examination of the serine/threonine protein kinase G (PknG), a critical virulence factor secreted by M. tb that orchestrates a multi-pronged strategy to ensure its survival. We delve into the molecular mechanisms governed by PknG, from the subversion of phagosomal maturation to the intricate regulation of bacterial metabolism, with a particular focus on the PknG-GarA signaling axis. This document synthesizes current research, presenting quantitative data in structured formats, detailing key experimental protocols, and visualizing complex signaling pathways to offer a definitive resource for researchers and professionals in the field of tuberculosis drug development.

Introduction: PknG, a Master Regulator of M. tuberculosis Intracellular Survival

The success of Mycobacterium tuberculosis as a pathogen is intrinsically linked to its capacity to thrive within the hostile environment of host macrophages. A key player in this intracellular lifestyle is Protein Kinase G (PknG), one of the eleven eukaryotic-like serine/threonine protein kinases (STPKs) encoded by the M. tb genome.[1] Unlike most other STPKs, PknG is secreted into the host cell cytosol during infection, where it directly interfaces with and manipulates host cellular pathways to the bacterium's advantage.[1][2]

PknG's role in virulence is multifaceted. It is essential for blocking the fusion of the mycobacterial phagosome with lysosomes, a critical step that prevents the degradation of the bacterium.[1][3][4] Beyond this canonical role, PknG is a central regulator of M. tb's metabolism, ensuring the bacterium can adapt to the nutrient-limiting conditions within the phagosome.[5][6][7] This kinase has been strongly implicated in the regulation of glutamate and glutamine metabolism, crucial pathways for both energy production and nitrogen assimilation.[6][8][9]

Recent discoveries have also unveiled an even more complex role for PknG, including its function as an unconventional ubiquitinating enzyme that can impair host innate immunity by targeting key signaling molecules for degradation.[10][11] This dual functionality as both a kinase and a ubiquitin ligase highlights the sophisticated strategies employed by M. tb to ensure its intracellular survival. Given its critical and diverse roles in pathogenesis, PknG has emerged as a highly attractive target for the development of novel anti-tuberculosis therapeutics.[1][4] This guide aims to provide a detailed technical overview of the molecular mechanisms orchestrated by PknG, offering a valuable resource for the scientific community dedicated to combating tuberculosis.

The PknG-GarA Signaling Axis: A Linchpin of Metabolic Regulation

A primary mechanism through which PknG exerts its control over M. tb metabolism is through the phosphorylation of its substrate, GarA (Glycogen accumulation regulator A).[5][8][12] GarA is a forkhead-associated (FHA) domain-containing protein that acts as a key regulator of the tricarboxylic acid (TCA) cycle and glutamate metabolism.[5][8] The PknG-GarA signaling cascade is a critical determinant of how M. tb senses and responds to nutrient availability, particularly amino acids, within the host.[5][7][9]

Regulation of GarA by PknG Phosphorylation

PknG-mediated phosphorylation of GarA is triggered by the presence of specific amino acids, with glutamate and aspartate being the primary stimuli.[5][9] This nutrient-sensing capability allows M. tb to rapidly adapt its metabolic state in response to the changing environment of the phagosome. PknG phosphorylates GarA at Threonine 21 (Thr21).[8] This phosphorylation event is mutually exclusive with phosphorylation at the adjacent Threonine 22 (Thr22) by another kinase, PknB.[8]

Unphosphorylated GarA acts as an inhibitor of key metabolic enzymes, including the α-ketoglutarate decarboxylase in the TCA cycle and a large NAD+-specific glutamate dehydrogenase.[8] By phosphorylating GarA, PknG effectively relieves this inhibition, thereby modulating the flow of metabolites through these central pathways.[5][8]

Opposing Metabolic Effects of pknG and garA Disruption

Genetic disruption of pknG and garA results in distinct and opposing metabolic phenotypes, underscoring their counter-regulatory roles. A pknG-deficient mutant of M. tb accumulates high intracellular levels of glutamate and glutamine, approximately threefold higher than the parental strain, and exhibits a defect in glutamate catabolism.[5][6] This mutant also shows a 50% reduction in de novo glutamine synthesis.[6] Conversely, a garA mutant experiences a depletion of intracellular glutamate.[5] These findings highlight the delicate balance maintained by the PknG-GarA axis in controlling amino acid homeostasis, a process that is conserved among Actinobacteria.[5][7]

The following diagram illustrates the PknG-GarA signaling pathway and its impact on central carbon metabolism.

PknG_GarA_Pathway PknG-GarA Signaling Pathway cluster_stimulus Nutrient Sensing cluster_signaling Signaling Cascade cluster_metabolism Metabolic Regulation Glutamate Glutamate/ Aspartate PknG PknG Glutamate->PknG activates GarA GarA PknG->GarA phosphorylates (Thr21) GarA_P GarA-P GarA->GarA_P TCA TCA Cycle (α-ketoglutarate decarboxylase) GarA->TCA inhibits GDH Glutamate Dehydrogenase GarA->GDH inhibits GarA_P->TCA relieves inhibition GarA_P->GDH relieves inhibition Glutamate_Metabolism Glutamate Metabolism TCA->Glutamate_Metabolism GDH->Glutamate_Metabolism

Caption: PknG-GarA signaling pathway in M. tuberculosis.

Subversion of Host Cell Trafficking: The Phagosome Maturation Arrest

A hallmark of M. tb pathogenesis is its ability to arrest the maturation of the phagosome, preventing its fusion with the lysosome and thus avoiding degradation. PknG is a key effector protein secreted by the bacterium to orchestrate this blockade.[1][3][4]

Targeting Host Rab GTPases

Recent studies have revealed that PknG manipulates the host's autophagy and phagosomal maturation pathways by targeting small GTPases of the Rab family. Specifically, PknG interacts with Rab14.[1][13] This interaction is multifaceted:

  • Direct Interaction: PknG directly binds to Rab14, preventing the hydrolysis of Rab14-GTP to Rab14-GDP.[1]

  • Phosphorylation of a GAP: PknG phosphorylates TBC1D4/AS160, a GTPase-activating protein (GAP) for Rab14. This phosphorylation suppresses the GAP activity of TBC1D4, further ensuring that Rab14 remains in its active, GTP-bound state.[1]

By maintaining Rab14 in an active state, PknG disrupts the normal trafficking events that lead to phagosome-lysosome fusion.[1]

A Dual-Functional Effector in Autophagy

PknG exhibits a dual effect on the host autophagy pathway. While it promotes the initial stages of autophagy induction by interacting with the host protein AKT, it simultaneously blocks autophagy flux at the later stage of autophagosome maturation.[1] This overall effect of blocked autophagy flux contributes to enhanced intracellular survival of the pathogen.[1][13] The TPR domain and the kinase activity of PknG are crucial for inhibiting autophagosome maturation.[1]

The following diagram illustrates the mechanism of PknG-mediated phagosome maturation arrest.

PknG_Phagosome_Arrest PknG-Mediated Phagosome Maturation Arrest cluster_mycobacterium Mycobacterium tuberculosis cluster_host Host Cell Cytosol Mtb M. tuberculosis PknG Secreted PknG Mtb->PknG secretes Rab14_GTP Rab14-GTP (Active) PknG->Rab14_GTP binds & stabilizes TBC1D4 TBC1D4 (GAP) PknG->TBC1D4 phosphorylates Fusion Phagosome-Lysosome Fusion PknG->Fusion BLOCKS Rab14_GDP Rab14-GDP (Inactive) Rab14_GTP->Rab14_GDP GTP Hydrolysis Phagosome Phagosome Rab14_GTP->Phagosome regulates maturation TBC1D4->Rab14_GTP promotes hydrolysis TBC1D4_P TBC1D4-P TBC1D4->TBC1D4_P TBC1D4_P->Rab14_GTP inhibits hydrolysis Phagosome->Fusion matures to Lysosome Lysosome Lysosome->Fusion

Caption: PknG's interference with host cell trafficking.

An Unconventional Ubiquitinating Enzyme: PknG's Role in Immune Evasion

Beyond its kinase activity, PknG exhibits an unprecedented function for a bacterial effector: it acts as an unconventional ubiquitinating enzyme, directly targeting components of the host's innate immune signaling pathways.[10][11] This remarkable activity further solidifies PknG's role as a master manipulator of the host cell.

PknG functions as both a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3).[10][11] It catalyzes the ubiquitination and subsequent degradation of two key signaling molecules in the NF-κB pathway: TRAF2 (TNF receptor-associated factor 2) and TAK1 (TGF-β-activated kinase 1).[10][11] By promoting the degradation of TRAF2 and TAK1, PknG effectively inhibits the activation of NF-κB, a central transcription factor in the innate immune response.[10] This suppression of host innate immunity is crucial for the establishment and maintenance of infection.

The mechanism of PknG-mediated ubiquitination is also unconventional. PknG promotes the attachment of ubiquitin to the E2 ubiquitin-conjugating enzyme UbcH7 via an isopeptide bond, rather than the typical thiol-ester bond.[11] PknG can then act as an isopeptidase to release ubiquitin from UbcH7 before attaching it to its substrates.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PknG function.

Table 1: Impact of pknG Deletion on Intracellular Metabolite Levels in M. tuberculosis
MetaboliteFold Change in ΔpknG vs. Wild-TypeReference
Glutamate~3-fold increase[6]
Glutamine~3-fold increase[6]
Table 2: Kinetic Parameters of PknG Kinase Activity
SubstrateVmaxKmReference
TBC1D411 pmoles/s34.64 μM[1]
Table 3: Effect of PknG on M. tb Intracellular Replication
M. tb StrainReplication in THP-1 Macrophages (vs. Wild-Type)Reference
ΔpknG~10-fold less[5]
ΔgarASevere attenuation (complete loss of replication)[5]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the function of PknG.

In Vitro Kinase Assay

Objective: To determine the kinase activity of PknG and its ability to phosphorylate substrates.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.0-7.5), 2 mM MnCl2, and 100 μM ATP.[14][15]

  • Enzyme and Substrate Addition: Add purified recombinant PknG (e.g., 0.5 µg) and the substrate of interest (e.g., GarA, TBC1D4, or an artificial substrate like myelin basic protein) to the reaction mixture.[14][15][16] The molar ratio of kinase to substrate can range from 1:10 to 1:25.[14]

  • Initiation of Reaction: For radioactive assays, add [γ-32P]ATP or [γ-33P]ATP to the reaction mixture.[15][16] For non-radioactive assays, unlabeled ATP is used.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-40 minutes.[14][17]

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Radiometric Assay: Separate the reaction products by SDS-PAGE, and visualize phosphorylated proteins by autoradiography.[15] Quantify the signal using a PhosphorImager.[15]

    • Luminescence-Based Assay (e.g., ADP-Glo): Measure the amount of ADP produced, which is proportional to the kinase activity.[17] This is achieved by converting the remaining ATP to a luminescent signal.[16][17]

    • Mass Spectrometry: For identification of phosphorylation sites, digest the protein substrate with trypsin and analyze the resulting peptides by MALDI-TOF or LC-MS/MS.[14]

Phagosome-Lysosome Fusion Assay

Objective: To assess the ability of PknG to inhibit the fusion of mycobacteria-containing phagosomes with lysosomes.

Protocol:

  • Macrophage Infection: Infect a macrophage cell line (e.g., J774 or THP-1) with wild-type M. tb or M. bovis BCG, a ΔpknG mutant, and complemented strains for a short period (e.g., 1 hour).[2]

  • Removal of Extracellular Bacteria: Wash the cells to remove non-phagocytosed bacteria.

  • Lysosomal Staining: After a chase period (e.g., 24-48 hours), label the lysosomes with a fluorescent probe such as LysoTracker.

  • Microscopy: Visualize the cells using fluorescence microscopy or confocal microscopy.

  • Quantification: Quantify the colocalization of fluorescently labeled mycobacteria with the lysosomal marker. A lower degree of colocalization in cells infected with wild-type bacteria compared to the ΔpknG mutant indicates inhibition of phagosome-lysosome fusion.

Intracellular Survival Assay

Objective: To measure the ability of M. tb strains to survive and replicate within macrophages.

Protocol:

  • Macrophage Infection: Infect macrophages with the desired M. tb strains at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an initial incubation period (e.g., 4 hours), wash the cells to remove extracellular bacteria. Gentamicin can be added to the medium to kill any remaining extracellular bacteria.[18]

  • Time Course: At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a detergent (e.g., saponin or Triton X-100).

  • Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate them on appropriate agar medium (e.g., Middlebrook 7H10 or 7H11).

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, and then count the number of colonies to determine the CFU per well at each time point.

The following diagram provides a workflow for a typical intracellular survival assay.

Intracellular_Survival_Workflow Workflow for Intracellular Survival Assay Infection Infect Macrophages with M. tuberculosis strains Wash1 Wash to remove extracellular bacteria Infection->Wash1 Timepoints Lyse macrophages at different time points (0, 24, 48, 72h) Wash1->Timepoints Dilution Serially dilute cell lysates Timepoints->Dilution Plating Plate dilutions on 7H10/7H11 agar Dilution->Plating Incubation Incubate at 37°C for 3-4 weeks Plating->Incubation Counting Count Colony Forming Units (CFU) Incubation->Counting

Caption: A typical workflow for an M. tuberculosis intracellular survival assay.

Conclusion and Future Directions

PknG has unequivocally emerged as a central virulence factor for Mycobacterium tuberculosis, employing a sophisticated and multifaceted strategy to ensure the pathogen's survival within the host. Its ability to act as both a kinase and an unconventional ubiquitinating enzyme allows it to manipulate host cell trafficking, metabolism, and innate immune signaling with remarkable precision. The PknG-GarA signaling axis represents a critical node in the regulation of bacterial metabolism, enabling adaptation to the nutrient-scarce environment of the phagosome.

The detailed molecular understanding of PknG's functions has solidified its position as a prime target for novel anti-tuberculosis drug development. The unique structural features of PknG, particularly in its inhibitor-binding pocket, offer opportunities for the design of highly specific inhibitors with minimal off-target effects on human kinases.[15][19]

Future research should continue to unravel the full spectrum of PknG's host and bacterial substrates to gain a more comprehensive picture of its regulatory network. Elucidating the precise mechanisms that regulate PknG's secretion and its dual enzymatic activities will be crucial. Furthermore, exploring the interplay between PknG and other secreted effector proteins will shed light on the coordinated effort by M. tb to establish its intracellular niche. A deeper understanding of these intricate molecular interactions will undoubtedly pave the way for the development of innovative host-directed and pathogen-directed therapies to combat the global threat of tuberculosis.

References

AX20017: A Technical Guide to the Inhibition of Phagosome-Lysosome Fusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular pathogens, most notably Mycobacterium tuberculosis (Mtb), have evolved sophisticated mechanisms to evade host immune clearance. A key survival strategy is the inhibition of phagosome-lysosome fusion within host macrophages, preventing the delivery of the pathogen to the degradative lysosomal compartment. The mycobacterial protein kinase G (PknG) has been identified as a critical virulence factor that orchestrates this blockade. AX20017 is a potent and highly selective small-molecule inhibitor of PknG. By targeting PknG, this compound effectively restores the natural process of phagosome maturation and fusion with lysosomes, leading to the eradication of intracellular mycobacteria. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Phagosome-Lysosome Fusion and Mycobacterial Evasion

Phagocytosis is a fundamental process of the innate immune system whereby macrophages engulf and eliminate pathogens. Following engulfment, the newly formed phagosome undergoes a maturation process, sequentially fusing with early endosomes, late endosomes, and finally lysosomes.[1] This maturation culminates in the formation of a highly acidic and hydrolytic phagolysosome, which effectively degrades and destroys the internalized pathogen.[1]

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved to arrest this maturation process.[1] A key effector in this immune evasion is the serine/threonine protein kinase G (PknG), which is secreted by the bacterium into the host cell cytosol.[2][3][4] PknG interferes with host cell signaling pathways that regulate vesicular trafficking, thereby preventing the fusion of the mycobacteria-containing phagosome with lysosomes.[5][6] This allows the bacteria to survive and replicate within the protected intracellular niche of the macrophage.[2][5]

This compound: A Specific Inhibitor of PknG

This compound is a tetrahydrobenzothiophene compound that has been identified as a highly specific and potent inhibitor of Mtb PknG.[3][4] It targets the ATP-binding site of the PknG kinase domain, effectively blocking its enzymatic activity.[2][5] Structural studies have revealed that the this compound-binding pocket in PknG contains a unique set of amino acid residues not found in human kinases, which explains the compound's high selectivity.[2][6] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects on host cell kinases.[3][4][7]

Mechanism of Action

The inhibitory action of this compound on PknG restores the normal phagosome maturation pathway. By neutralizing PknG's interference, this compound allows for the recruitment of key host factors to the phagosome, leading to its fusion with lysosomes and the subsequent killing of the entrapped mycobacteria.[2][3][4][6]

Quantitative Data

The efficacy of this compound and other PknG inhibitors has been quantified in several studies. The following tables summarize the key findings.

Compound Target IC50 (µM) Reference
This compoundMtb PknG0.39[8]
This compoundMtb PknG5.49[5]
AZD7762Mtb PknG30.3[5]
R406Mtb PknG7.98[5]
R406fMtb PknG16.1[5]
CYC116Mtb PknG35.1[5]
Condition Treatment Phagosome-Lysosome Fusion (%) Reference
Wild-Type BCG InfectionNo Inhibitor31[5]
ΔPknG BCG InfectionNo Inhibitor~79[5]
Wild-Type BCG InfectionAZD7762 (10 µM)Increased[5]
Wild-Type BCG InfectionR406 (10 µM)Increased[5]
Wild-Type BCG InfectionR406f (10 µM)Increased[5]
Wild-Type BCG InfectionCYC116 (10 µM)No significant increase[5]

Experimental Protocols

Phagosome-Lysosome Fusion Assay

This protocol is adapted from studies investigating the effect of PknG inhibitors on mycobacterial trafficking in macrophages.[5]

Objective: To visualize and quantify the fusion of mycobacteria-containing phagosomes with lysosomes.

Materials:

  • J774.1 murine macrophage cell line

  • GFP-expressing Mycobacterium bovis BCG (BCG-GFP)

  • This compound or other PknG inhibitors

  • Primary antibody: Rabbit anti-LAMP1

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Confocal microscope

Procedure:

  • Seed J774.1 macrophages on coverslips in a 24-well plate and culture overnight.

  • Infect the macrophages with BCG-GFP at a multiplicity of infection (MOI) of 10 for 30 minutes.

  • Wash the cells to remove extracellular bacteria.

  • Incubate the infected cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 90 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with 1% bovine serum albumin.

  • Incubate with the primary anti-LAMP1 antibody to stain lysosomes.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a confocal microscope. Co-localization of GFP (BCG) and the LAMP1 signal indicates phagosome-lysosome fusion.

  • Quantify the percentage of bacteria co-localizing with LAMP1 by counting at least 100 bacteria per condition.

In Vitro PknG Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against PknG.[5]

Objective: To measure the IC50 value of this compound for PknG.

Materials:

  • Recombinant Mtb PknG

  • Kinase substrate (e.g., a generic kinase peptide substrate)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • This compound and other test compounds

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing PknG, its substrate, and ATP in a suitable kinase buffer.

  • Add serial dilutions of this compound or other test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

PknG-Mediated Inhibition of Phagosome Maturation

Mycobacterium tuberculosis secretes PknG into the host macrophage cytosol. PknG then interferes with host signaling cascades that are essential for phagosome maturation. One identified target is the Rab7l1 signaling pathway, which is involved in the recruitment of lysosomal components to the phagosome.[9] By disrupting this pathway, PknG prevents the fusion of the phagosome with the lysosome, creating a safe intracellular haven for the bacteria.

PknG_Inhibition_Pathway PknG-Mediated Inhibition of Phagosome-Lysosome Fusion cluster_macrophage Macrophage Cytosol cluster_mycobacterium Mycobacterium Phagosome Mycobacterium-containing Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Fusion & Degradation) NoFusion Fusion Blocked Phagosome->NoFusion Lysosome->NoFusion PknG Secreted PknG Rab7l1_GDP Rab7l1-GDP (Inactive) PknG->Rab7l1_GDP Interacts with and maintains inactive state Rab7l1_GTP Rab7l1-GTP (Active) Rab7l1_GDP->Rab7l1_GTP Activation Blocked by PknG Rab7l1_GTP->Phagosome Recruits to Phagosome Mtb M. tuberculosis Mtb->PknG Secretes

Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.

This compound Restoration of Phagosome Maturation

This compound enters the macrophage and specifically inhibits the kinase activity of PknG. This relieves the block on the host signaling pathways, allowing for the normal maturation of the phagosome and its fusion with the lysosome, ultimately leading to the destruction of the intracellular mycobacteria.

AX20017_Mechanism This compound Restores Phagosome-Lysosome Fusion cluster_macrophage Macrophage Cytosol This compound This compound PknG Secreted PknG This compound->PknG Inhibits Inactive_PknG Inactive PknG Rab7l1_GDP Rab7l1-GDP Rab7l1_GTP Rab7l1-GTP (Active) Rab7l1_GDP->Rab7l1_GTP Activation Proceeds Phagosome Mycobacterium-containing Phagosome Rab7l1_GTP->Phagosome Recruitment Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Fusion & Degradation)

Caption: this compound inhibits PknG, allowing phagosome maturation to proceed.

Experimental Workflow for Assessing PknG Inhibitors

The following diagram outlines the typical workflow for screening and characterizing potential PknG inhibitors like this compound.

Experimental_Workflow Workflow for PknG Inhibitor Characterization cluster_screening Primary Screening cluster_characterization Hit Characterization Screen Compound Library Screening Kinase_Assay In Vitro PknG Kinase Assay Screen->Kinase_Assay Hits Initial Hits Kinase_Assay->Hits IC50 IC50 Determination Hits->IC50 Fusion_Assay Phagosome-Lysosome Fusion Assay IC50->Fusion_Assay Intracellular_Survival Intracellular Survival Assay Fusion_Assay->Intracellular_Survival Cytotoxicity Macrophage Cytotoxicity Assay Intracellular_Survival->Cytotoxicity Lead Lead Compound Cytotoxicity->Lead

Caption: A typical workflow for identifying and validating PknG inhibitors.

Conclusion

This compound represents a promising therapeutic lead that targets a key virulence mechanism of Mycobacterium tuberculosis. By specifically inhibiting PknG, this compound restores the host's innate ability to clear the infection through phagosome-lysosome fusion. The high selectivity of this compound for the mycobacterial kinase over human kinases underscores its potential as a safe and effective anti-tubercular agent. Further research and development of this compound and similar PknG inhibitors could provide a new class of drugs to combat tuberculosis, including drug-resistant strains. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this important therapeutic target.

References

AX20017: A Paradigm of Selective Kinase Inhibition Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Selectivity of AX20017 for Mycobacterial Protein Kinase G Over Human Kinases

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on unconventional targets. One such promising target is Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase essential for the intracellular survival of Mtb within host macrophages.[1][2] PknG is a crucial virulence factor that prevents the fusion of mycobacterial phagosomes with lysosomes, thereby shielding the bacilli from degradation.[1][2][3] The small-molecule inhibitor, this compound, has been identified as a potent and highly selective inhibitor of Mtb PknG, demonstrating a significant potential for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against mycobacterial PknG in contrast to a broad panel of human kinases. The structural basis for this remarkable selectivity and the experimental protocols for its determination are also elaborated.

Quantitative Selectivity Data

This compound exhibits a high degree of selectivity for mycobacterial PknG. Its inhibitory activity has been quantified against PknG and contrasted with its activity against a wide array of human kinases. The data underscores the minimal off-target effects of this compound on the human kinome, a critical attribute for a viable drug candidate.

Target Kinase Organism Inhibitor IC50 (µM) Reference
Protein Kinase G (PknG)Mycobacterium tuberculosisThis compound0.39[4][6]
Panel of 28 Human KinasesHomo sapiensThis compoundNo effect observed[1][4]

Table 1: Comparative Inhibitory Activity of this compound against Mycobacterial and Human Kinases.

Structural Basis for Selectivity

The profound selectivity of this compound for Mtb PknG is rooted in the unique structural features of the kinase's ATP-binding pocket. X-ray crystallography of the PknG-AX20017 complex has revealed that the inhibitor binds deep within the adenosine-binding site.[1][2][5][7] This binding pocket is shaped by a distinctive set of amino acid residues that are not conserved in any human kinases.[1][2][8] This unique topology creates a specific binding environment that accommodates this compound with high affinity, while being inhospitable to the inhibitor in the homologous ATP-binding sites of human kinases.[1][2][8] Mutagenesis studies targeting these specific residues in PknG have shown a drastic reduction in the inhibitory potency of this compound, further confirming that these unique structural elements are the primary determinants of its selectivity.[1][2][8]

Signaling Pathway of PknG in Mycobacterial Survival

PknG plays a pivotal role in the pathogenesis of tuberculosis by manipulating host cellular processes to ensure the survival of the mycobacteria within macrophages. Upon infection, Mtb is enclosed in a phagosome. Typically, this phagosome would mature and fuse with a lysosome, leading to the destruction of the bacteria. However, Mtb translocates PknG into the host cell cytosol, where it disrupts the normal phagosome maturation pathway, preventing lysosomal fusion and creating a protected niche for bacterial replication.[1][3] Inhibition of PknG by this compound restores the normal phagosome-lysosome fusion process, leading to the delivery of the mycobacteria to the degradative lysosomal compartment and subsequent killing of the bacilli.[1][3][6]

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol cluster_mtb Mycobacterium tuberculosis cluster_drug Therapeutic Intervention Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Mtb_Survival Mycobacterial Survival & Replication Phagosome->Mtb_Survival Lysosome Lysosome Lysosome->Phagolysosome Mtb_Death Mycobacterial Death Phagolysosome->Mtb_Death PknG PknG PknG->Phagosome Inhibits Maturation This compound This compound This compound->PknG Inhibits

Caption: PknG's role in mycobacterial survival and this compound's mechanism of action.

Experimental Protocols

The determination of kinase inhibition and selectivity involves precise biochemical assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Radiometric ATP Consumptive Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate group from ATP into a substrate.

  • Materials:

    • Purified recombinant kinase (Mtb PknG or human kinase)

    • Kinase-specific substrate (e.g., Myelin Basic Protein for PknG)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • This compound stock solution (in DMSO)

    • Phosphocellulose paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer. A typical concentration range would be from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[6]

    • In a microcentrifuge tube, combine the kinase, its substrate, and the diluted this compound or DMSO (as a vehicle control).

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Luciferase-Based Kinase Assay

This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.

  • Materials:

    • Purified recombinant kinase and substrate

    • Kinase reaction buffer

    • This compound stock solution

    • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

    • White, opaque microplates

    • Luminometer

  • Procedure:

    • Dispense serial dilutions of this compound into the wells of a microplate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence in each well using a luminometer. The light output is inversely correlated with kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Inhibitor Prepare serial dilutions of this compound Combine_Reagents Combine inhibitor, kinase, and substrate Dilute_Inhibitor->Combine_Reagents Prepare_Master_Mix Prepare kinase/substrate master mix Prepare_Master_Mix->Combine_Reagents Initiate_Reaction Initiate reaction with ATP Combine_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and detect signal Incubate->Stop_Reaction Measure_Signal Measure radioactivity or luminescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro kinase inhibition assays.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for tuberculosis. Its high potency and exceptional selectivity for Mtb PknG over human kinases minimize the potential for off-target effects, a common hurdle in kinase inhibitor development.[9][10][11] The unique structural features of the PknG ATP-binding pocket provide a clear rationale for this selectivity and offer a blueprint for the structure-based design of next-generation PknG inhibitors. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other novel anti-mycobacterial agents. The selective targeting of virulence factors like PknG, which are homologous to host molecules, is a validated and promising strategy to combat the proliferation of M. tuberculosis.[1][2][8]

References

AX20017: A Technical Guide to a Potent Inhibitor of Mycobacterium tuberculosis Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX20017 is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a serine/threonine protein kinase essential for the bacterium's survival and persistence within host macrophages. By targeting PknG, this compound disrupts key signaling pathways that prevent the fusion of phagosomes with lysosomes, a critical mechanism for mycobacterial clearance by the host immune system. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its evaluation, and a detailed visualization of the PknG signaling pathway it inhibits. The information presented herein is intended to support researchers and drug development professionals in the exploration of PknG inhibitors as a novel therapeutic strategy against tuberculosis.

Physicochemical Properties of this compound

This compound is a tetrahydrobenzothiophene derivative with the following key identifiers and properties.

PropertyValue
CAS Number 329221-38-7
Molecular Formula C₁₃H₁₆N₂O₂S
Molecular Weight 264.34 g/mol
Synonyms PknG Inhibitor, 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of Mtb PknG.[1][2] Structural studies have revealed that this compound binds deep within the ATP-binding pocket of the PknG kinase domain.[3] This binding is highly specific, with this compound showing minimal inhibition against a panel of human kinases, highlighting its potential for targeted therapy with reduced off-target effects. The inhibition of PknG by this compound has a profound impact on the intracellular survival of M. tuberculosis.

The primary downstream effect of PknG inhibition by this compound is the restoration of phagosome-lysosome fusion in infected macrophages. PknG is known to be secreted by Mtb into the host cell cytosol, where it interferes with host cell trafficking pathways to arrest phagosome maturation. By inhibiting PknG, this compound allows the host cell to proceed with the normal phagocytic pathway, leading to the delivery of the mycobacteria to the degradative environment of the lysosome and subsequent bacterial killing.

Recent studies have further elucidated the role of PknG in manipulating host ubiquitin signaling pathways to promote Mtb survival. PknG has been shown to possess an unusual ubiquitinating and deubiquitinating activity, targeting key components of the host innate immune response.[4][5] By inhibiting PknG, this compound likely abrogates this manipulation, further contributing to the restoration of host-mediated bacterial clearance.

In Vitro Activity of this compound
ParameterValueReference
IC₅₀ for PknG 0.39 µM[1]
Effect on Mtb in macrophages Promotes mycobacterial transfer to lysosomes and killing[3][6]
Selectivity Highly selective for PknG over human kinases[3]

PknG Signaling Pathway and Point of Intervention by this compound

The following diagram illustrates the proposed signaling pathway of Mtb PknG and the inhibitory action of this compound.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytosol cluster_intervention Therapeutic Intervention Mtb Mycobacterium tuberculosis PknG Secreted PknG Mtb->PknG Secretes Host_Factors Host Cellular Factors (e.g., Ubiquitin machinery, Trafficking proteins) PknG->Host_Factors Modulates Phagosome_Maturation_Block Blockade of Phagosome-Lysosome Fusion Host_Factors->Phagosome_Maturation_Block Leads to Mtb_Survival Mycobacterial Survival and Replication Phagosome_Maturation_Block->Mtb_Survival This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway and this compound intervention.

Experimental Protocols

In Vitro PknG Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays used to determine the inhibitory activity of compounds against PknG.[6][7]

Materials:

  • Recombinant purified Mtb PknG

  • PknG substrate (e.g., Myelin Basic Protein (MBP) or GarA)

  • This compound (or other test inhibitors) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • PknG enzyme (e.g., 170 nM final concentration)

    • Substrate (e.g., 7 µM GarA or 5 µM MBP)

    • This compound dilution or DMSO (for control wells)

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 37°C for 40 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Infection Assay with Mycobacterium tuberculosis

This protocol provides a general framework for assessing the intracellular survival of Mtb in macrophages in the presence of this compound.[8][9][10]

Materials:

  • Macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 or 7H11 agar plates

  • 24-well tissue culture plates

Procedure:

  • Macrophage Seeding: Seed macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate with PMA for 24-48 hours prior to infection.

  • Mtb Culture Preparation: Grow Mtb in Middlebrook 7H9 broth to mid-log phase. Before infection, wash the bacteria with PBS and resuspend in cell culture medium without antibiotics. Disperse bacterial clumps by passing through a syringe with a fine-gauge needle or by sonication.

  • Infection: Infect the macrophage monolayers with Mtb at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

  • Incubate for 2-4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.

  • This compound Treatment: Add fresh cell culture medium containing the desired concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis and CFU Enumeration:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages with lysis buffer to release the intracellular bacteria.

    • Prepare serial dilutions of the cell lysates in PBS with 0.05% Tween 80.

    • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis: Compare the CFU counts from this compound-treated wells to the DMSO-treated control wells to determine the effect of the inhibitor on intracellular mycobacterial survival.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound or similar PknG inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Target_ID Target Identification (PknG) Compound_Screening Compound Screening Target_ID->Compound_Screening Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Compound_Screening->Kinase_Assay Selectivity_Screen Selectivity Screening (vs. Human Kinases) Kinase_Assay->Selectivity_Screen Macrophage_Infection Macrophage Infection Assay (Intracellular Survival) Kinase_Assay->Macrophage_Infection Toxicity_Assay Host Cell Toxicity Assay Macrophage_Infection->Toxicity_Assay Animal_Model Animal Model of TB (e.g., Mouse, Guinea Pig) Toxicity_Assay->Animal_Model Efficacy_Studies Efficacy Studies (Bacterial Load Reduction) Animal_Model->Efficacy_Studies

Caption: Preclinical evaluation workflow for PknG inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tuberculosis therapeutics that act by inhibiting a key virulence factor of M. tuberculosis. Its high potency and selectivity for PknG, coupled with its demonstrated efficacy in cellular models, underscore the potential of targeting this kinase. The experimental protocols and pathway information provided in this guide are intended to facilitate further research into this compound and other PknG inhibitors, with the ultimate goal of advancing new and effective treatments for tuberculosis.

References

Methodological & Application

Application Notes and Protocols for AX20017 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of AX20017 against its target kinase, Protein Kinase G (PknG) from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals working on anti-mycobacterial drug discovery.

Introduction

This compound is a potent and highly selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), a key virulence factor that allows mycobacteria to survive within macrophages by blocking phagosome-lysosome fusion.[1][2] this compound targets the ATP-binding site of the PknG kinase domain, thereby inhibiting its catalytic activity.[2] This inhibition restores the normal host cell process of lysosomal degradation of internalized mycobacteria, making PknG an attractive target for novel anti-tuberculosis therapies.[2] The following protocols describe methods to quantify the inhibitory effect of this compound on PknG activity in vitro.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseSubstrateIC50 (µM)Reference
This compoundPknGGarA0.9[3]
This compoundPknGPknG-K181M~0.063[1]

Experimental Protocols

Two common methods for performing in vitro kinase assays with this compound are the luciferase-based kinase assay and the radioactive kinase assay.

Protocol 1: Luciferase-Based PknG Kinase Assay (Kinase-Glo)

This method measures the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant GST-tagged PknG

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 10 mM MnCl2, 250 µg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a white 96-well plate, add 20 µL of the kinase reaction mixture containing:

    • 1 µM GST-PknG

    • 5 µM MBP

    • 1 µM ATP

    • 10 µM of each this compound dilution (or vehicle control)

  • Incubate the plate at 30°C for 30 minutes.

  • After incubation, add 40 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Radioactive Kinase Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

Materials:

  • Recombinant PknG (wild-type or a kinase-dead mutant as a substrate)

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing PknG (e.g., 0.5 µg of PknGΔN) and its substrate (e.g., kinase-dead PknG-K181M).

  • Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at the desired temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibition by this compound.

Visualizations

Signaling Pathway

G cluster_macrophage Macrophage PknG Mycobacterium tuberculosis PknG Phagosome Phagosome Fusion Phagosome-Lysosome Fusion Phagosome->Fusion blocked by PknG Lysosome Lysosome Lysosome->Fusion Degradation Mycobacterial Degradation Fusion->Degradation This compound This compound This compound->PknG inhibits

Caption: Inhibition of PknG by this compound restores phagosome-lysosome fusion.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubate Incubate reaction mixture at 30°C Reagents->Incubate AddGlo Add Kinase-Glo Reagent Incubate->AddGlo Measure Measure Luminescence AddGlo->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro luciferase-based kinase assay.

References

AX20017 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of AX20017 for various experimental settings. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental conditions.

Compound Information

  • Name: this compound

  • CAS No.: 329221-38-7

  • Molecular Formula: C₁₃H₁₆N₂O₂S

  • Molecular Weight: 264.34

  • Mechanism of Action: this compound is a small-molecule inhibitor of protein kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis.[1][2][3] It selectively targets the ATP-binding pocket of PknG, leading to the transfer of mycobacteria to lysosomes and their subsequent elimination.[1][3][4][5] this compound has been shown to be highly selective for mycobacterial PknG over human kinases.[5][6]

Solubility Data

This compound is a white to off-white solid.[1] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, using newly opened DMSO is recommended.[1] For aqueous solutions, the use of a co-solvent like DMSO is necessary.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO130491.79Ultrasonic treatment may be required.[1]
DMSO32121.06Sonication is recommended.[2]

Preparation of Stock Solutions

For experimental use, it is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock solution can then be diluted to the desired final concentration for various assays.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.64 mg of this compound.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: If necessary, facilitate dissolution by using an ultrasonic bath until the solution is clear.[1]

  • Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][7]

Protocols for In Vitro Experiments

This compound is frequently used in a variety of in vitro assays to study its inhibitory effects on PknG and its impact on mycobacterial survival within host cells.

Kinase Assays

Radiometric ATP consumption assays are commonly used to determine the IC₅₀ value of this compound against PknG.[1]

Protocol:

  • Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range for IC₅₀ determination is from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[1]

  • Combine the PknG enzyme with its substrate (e.g., a kinase-dead mutant of PknG) in the assay buffer.[1]

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at the optimal temperature and time for the kinase.

  • Stop the reaction and separate the phosphorylated proteins using SDS-PAGE.

  • Analyze the results by autoradiography or a PhosphorImager to quantify the amount of incorporated radiolabel and determine the IC₅₀ value.[1]

Cell-Based Assays (e.g., Macrophage Infection Models)

This compound can be used to treat infected macrophages (e.g., J774 or THP-1 cells) to assess its effect on intracellular mycobacterial survival.[1][8]

Protocol:

  • Cell Culture: Culture and differentiate macrophages as required for your specific cell line.

  • Infection: Infect the macrophages with Mycobacterium tuberculosis or other relevant mycobacterial species at a specified multiplicity of infection (MOI).

  • Treatment: Prepare the desired concentrations of this compound (e.g., 10 µM, 20 µM) by diluting the DMSO stock solution in the cell culture medium.[1] It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the treated wells.

  • Incubation: Add the this compound-containing medium to the infected cells and incubate for the desired duration (e.g., 2, 24, or 48 hours).[1][8]

  • Assessment of Mycobacterial Viability: Lyse the macrophages and determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting colony-forming units (CFU).[9]

In_Vitro_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve ultrasonic Ultrasonic Bath (if needed) dissolve->ultrasonic aliquot Aliquot and Store at -80°C ultrasonic->aliquot treat Treat with this compound Dilution aliquot->treat Dilute in Culture Medium culture Culture Macrophages infect Infect with Mycobacteria culture->infect infect->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse plate Plate for CFU Counting lyse->plate

Workflow for this compound Preparation for In Vitro Cellular Assays.

Protocols for In Vivo Experiments

For in vivo studies, this compound can be formulated for administration to animal models, such as mice infected with Mycobacterium tuberculosis.

Preparation of Dosing Solution

A common formulation for in vivo use involves a combination of DMSO and corn oil to ensure solubility and bioavailability.

Protocol for a 3.25 mg/mL Dosing Solution:

  • Prepare a concentrated DMSO stock solution of this compound (e.g., 32.5 mg/mL).

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the 32.5 mg/mL DMSO stock solution to the corn oil.

  • Mix thoroughly to ensure a uniform suspension. This protocol yields a clear solution of ≥ 3.25 mg/mL.[1] If the solution is a suspension, it should be prepared fresh for each use.[2]

Animal Dosing

The prepared this compound formulation can be administered to infected animals, typically via oral gavage. The specific dose and frequency will depend on the experimental design and animal model.

General Experimental Outline:

  • Infection: Mice are infected with M. tuberculosis, for example, via intravenous injection with a specific CFU count.[10]

  • Treatment Initiation: Treatment with this compound is typically initiated at a set time point post-infection (e.g., 7 days).[10]

  • Administration: The prepared this compound dosing solution is administered to the mice (e.g., daily by oral gavage).

  • Monitoring: The efficacy of the treatment can be assessed by monitoring animal body weight and determining the bacterial load (CFU) in organs like the lungs and spleen at the end of the treatment period.[10]

In_Vivo_Workflow cluster_prep Dosing Solution Preparation cluster_exp Animal Experiment stock Prepare Concentrated DMSO Stock (32.5 mg/mL) mix Mix 1 part Stock with 9 parts Corn Oil stock->mix administer Administer Dosing Solution (e.g., Oral Gavage) mix->administer Freshly Prepared Solution infect Infect Mice with M. tuberculosis infect->administer monitor Monitor and Assess Bacterial Load administer->monitor

Workflow for this compound Preparation for In Vivo Animal Studies.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For research use only. Not for human consumption.[2]

References

Application Notes and Protocols: Using AX20017 in a M. tuberculosis Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis (TB), has evolved sophisticated mechanisms to survive within host macrophages. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG), which is secreted by the bacterium to prevent the fusion of the mycobacterial phagosome with the lysosome, thereby avoiding degradation.[1][2][3]

AX20017 is a potent and highly selective small-molecule inhibitor of PknG.[4][5] It acts as a host-directed therapeutic agent by disabling this crucial survival mechanism of M. tb. Unlike conventional antibiotics that target bacterial replication, this compound does not inhibit mycobacterial growth in axenic culture but rather prevents intracellular survival, making it an attractive candidate for adjunct therapy.[4] Its high specificity for mycobacterial PknG over human kinases minimizes the potential for host toxicity.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical M. tb infection models.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of the PknG kinase domain.[7][9] The inhibitor fits into a narrow, deep pocket shaped by a unique set of amino acid residues not found in human kinases, which accounts for its high specificity.[2][7] By inhibiting the kinase activity of PknG, this compound prevents the downstream signaling events that block phagosome maturation. This restores the host cell's natural ability to traffic the mycobacteria-containing phagosome to the lysosome for degradation and clearance.[1][4][7][8]

Caption: this compound inhibits M. tb PknG, restoring phagosome-lysosome fusion.

Data Presentation: Properties of this compound

Quantitative data for this compound from various studies are summarized below for easy reference and comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetValueAssay TypeReference(s)
IC₅₀M. tb PknG0.39 µMRadiometric ATP Consumption[4][5][10]
IC₅₀M. tb PknG5.49 µMLuciferase-based Kinase Assay[1]
SelectivityHuman KinasesNo significant inhibitionScreen of 28 human kinases[5][8]

Table 2: Efficacy of this compound in Intracellular M. tb Infection Models

Model SystemThis compound Conc.EffectReference(s)
M. bovis BCG-infected murine macrophages20 µM54% reduction in bacterial burden in activated macrophages[4]
M. tb-infected murine peritoneal macrophages25 µMReduced intracellular survival of M. tb[9][11]
M. tb-infected murine peritoneal macrophages25 µMEnhanced bactericidal activity of Isoniazid and Rifampicin[9][11]
M. tb H37Rv-infected THP-1 macrophages1 µM, 10 µMSignificant decrease in intracellular survival at 48h[12]

Table 3: Cytotoxicity Profile of this compound

Cell LineThis compound Conc.Effect on Host CellsAssay TypeReference(s)
J774 murine macrophages20 µMNo effect on viability, proliferation, or phagocytosisTritiated thymidine incorporation, Latex bead uptake[4][8][10]
THP-1 human macrophagesUp to 10 µMNo adverse effects on cell viability at 48hNot specified[12]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound in common M. tb infection models.

Protocol 1: In Vitro PknG Kinase Inhibition Assay

This protocol is adapted from methods used to determine the IC₅₀ of kinase inhibitors.[1][10]

Objective: To determine the concentration of this compound required to inhibit 50% of PknG kinase activity.

Materials:

  • Recombinant purified M. tb PknG

  • Myelin Basic Protein (MBP) as a substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • 12.5% SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. A typical range would be from 50 µM down to 1.5 nM.[10] Include a DMSO-only control (vehicle).

  • In a microcentrifuge tube, combine 2 µg of PknG enzyme and the desired concentration of this compound.

  • Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate the kinase reaction by adding MBP substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the phosphorylated proteins on a 12.5% SDS-PAGE gel.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the amount of phosphorylated MBP using a Phosphorimager.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Intracellular Viability Assay in a Macrophage Model

This protocol describes the infection of a macrophage cell line (e.g., THP-1) and subsequent treatment with this compound to assess its effect on intracellular bacterial survival.[13][14][15]

Objective: To quantify the reduction in viable intracellular M. tb following treatment with this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • M. tuberculosis H37Rv (or a suitable reporter strain)

  • This compound stock solution

  • Sterile PBS

  • 0.05% SDS or 0.1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H10 agar plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 monocytes into 24-well plates at a density of 5 x 10⁵ cells/well in RPMI-1640 containing 20-40 ng/mL PMA. Incubate for 24-48 hours to allow differentiation into adherent macrophages.[16]

  • Bacterial Preparation: Grow M. tb to mid-log phase. Disperse clumps by passing the culture through a 27-gauge needle or by brief sonication. Adjust the bacterial suspension to the desired concentration in RPMI medium.

  • Infection: Wash the differentiated macrophages with warm PBS to remove non-adherent cells and PMA. Infect the cells with the M. tb suspension at a multiplicity of infection (MOI) of 1 to 10 for 2-4 hours at 37°C.[11][13]

  • Removal of Extracellular Bacteria: Aspirate the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria. Some protocols include a short incubation with amikacin (e.g., 200 µg/mL for 1 hour) to kill any remaining extracellular bacilli, followed by washing.[13]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) or vehicle control (DMSO).

  • Incubation: Incubate the infected and treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and CFU Enumeration: At each time point, wash the cells with PBS. Lyse the macrophage monolayer with 0.05% SDS or 0.1% Triton X-100 for 10 minutes.

  • Prepare serial dilutions of the cell lysates in PBS + 0.05% Tween 80.

  • Plate the dilutions onto 7H10 agar plates. Incubate at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies to determine the number of colony-forming units (CFU) per well. Calculate the percentage reduction in CFU compared to the vehicle-treated control.

G A Seed & Differentiate THP-1 Monocytes C Infect Macrophages (MOI 10, 4h) A->C B Prepare M. tb Inoculum B->C D Wash to Remove Extracellular Bacteria C->D E Add this compound (or Vehicle Control) D->E F Incubate (24h, 48h, 72h) E->F G Lyse Macrophages F->G H Plate Serial Dilutions on 7H10 Agar G->H I Incubate Plates (3-4 weeks) H->I J Count CFU & Analyze Data I->J

Caption: Workflow for assessing the intracellular efficacy of this compound.
Protocol 3: Host Cell Cytotoxicity Assay

This protocol uses the MTT assay to assess the toxicity of this compound on the macrophage host cells.[16]

Objective: To determine the concentration at which this compound becomes toxic to macrophage host cells.

Materials:

  • Differentiated THP-1 or J774 macrophages in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS, 50% DMF)

Procedure:

  • Seed and differentiate macrophages in a 96-well plate as described in Protocol 2.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubate for the same duration as the infection experiment (e.g., 48 or 72 hours).

  • Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 4: In Vivo Murine Infection Model (Outline)

This protocol provides a high-level framework for evaluating this compound, often in combination with other TB drugs, in a BALB/c mouse model of chronic infection.[9][17][18]

Objective: To assess the in vivo efficacy of this compound in reducing the mycobacterial burden in a mouse model.

Materials:

  • 6-8 week old female BALB/c mice[18][19]

  • M. tuberculosis H37Rv

  • Aerosol infection chamber or supplies for intravenous injection

  • This compound formulation for oral gavage or other route of administration

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) for combination studies

  • BSL-3 animal facility

Procedure:

  • Infection: Infect mice with a low dose of M. tb H37Rv via the aerosol route to establish a lung infection.[17] Alternatively, intravenous infection can be used.[19][20]

  • Establishment of Chronic Infection: Allow the infection to progress for 4-6 weeks to establish a chronic state.

  • Treatment: Begin treatment with this compound alone or in combination with standard anti-TB drugs. Administer compounds daily via oral gavage for a specified period (e.g., 4-8 weeks). A control group should receive the vehicle.

  • Monitoring: Monitor mice for weight loss and clinical signs of disease throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto 7H10 agar to determine the bacterial CFU load.

  • Data Analysis: Compare the log₁₀ CFU counts from treated groups to the vehicle control group to determine the efficacy of the treatment.

G A Aerosol Infection of BALB/c Mice with M. tb B Establish Chronic Infection (4-6 weeks) A->B C Initiate Daily Treatment Regimen (e.g., this compound +/- INH/RIF) B->C D Euthanize & Harvest Lungs/Spleens C->D E Homogenize Organs & Plate for CFU D->E F Determine Bacterial Load (log10 CFU) E->F

Caption: High-level workflow for an in vivo efficacy study of this compound.

References

AX20017: A Targeted Approach to Combat Intracellular Mycobacteria in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages, effectively evading the host's immune system. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG), which is secreted by M. tb into the macrophage cytosol.[1][2] PknG plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby creating a protected niche for bacterial survival and replication.[3][4] AX20017 is a potent and highly selective small molecule inhibitor of PknG, demonstrating significant promise as a host-directed therapeutic agent against tuberculosis.[1][5] By specifically targeting this key mycobacterial virulence factor, this compound restores the macrophage's innate ability to eliminate intracellular pathogens.[6]

This document provides detailed application notes and protocols for researchers utilizing this compound to study its effects on infected macrophages.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding deep within the adenosine-binding pocket of the PknG kinase domain.[1][6] This binding is highly specific due to a unique set of amino acid residues in the PknG binding pocket that are not conserved in human kinases, ensuring minimal off-target effects on host cell processes.[1][2] Inhibition of PknG activity by this compound disrupts the signaling cascade that prevents phagosome-lysosome fusion.[3][7] Consequently, the mycobacteria-containing phagosome matures into a phagolysosome, exposing the bacteria to the harsh, degradative environment of the lysosome, leading to their elimination.[1][6] Furthermore, studies have shown that PknG inhibition can also suppress the formation of persistent, drug-tolerant M. tb populations, suggesting a role for this compound in combating latent tuberculosis infection.[5][8]

cluster_macrophage Macrophage Cytosol Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment PknG Secreted PknG Phagosome->PknG Secretion Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Fusion PknG->Block Inhibits Fusion This compound This compound This compound->PknG Inhibits Lysosome Lysosome Lysosome->Phagolysosome Block->Lysosome

Figure 1: Mechanism of this compound in Infected Macrophages.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
IC50 vs. PknG 0.39 µM[5]
IC50 vs. PknG (alternative) 5.49 µM[3][7]
Selectivity Highly selective for PknG over human kinases[1][9]

Table 2: Efficacy of this compound in Macrophage Infection Models

Cell LineMycobacterial StrainThis compound ConcentrationEffectReference
J774A.1M. bovis BCG20 µM~40% reduction in bacterial burden[5]
THP-1M. bovis BCG10 µMReduced intracellular survival[3]
Peritoneal MacrophagesM. tuberculosisNot specifiedReduced intracellular survival[8]

Table 3: Cytotoxicity Data

Cell LineAssayThis compound ConcentrationEffect on ViabilityReference
MacrophagesNot specifiedNot specifiedNo impact on viability[5]
J774A.1MTT AssayUp to 100 µM89% cell viability[9]
Differentiated THP-1MTT AssayNot specifiedNo cytotoxicity observed[3]
HeLaNot specifiedNot specifiedIC50 = 200 µM[9]
MCF-7Not specifiedNot specifiedIC50 = 91.3 µM[9]

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of infected macrophages with this compound.

Protocol 1: Intracellular Mycobacterial Survival Assay

This protocol is designed to quantify the effect of this compound on the survival of mycobacteria within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • Mycobacterial strain (e.g., M. tuberculosis, M. bovis BCG)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., 0.05% SDS solution)

  • 7H10 agar plates or a viability reagent (e.g., alamarBlue)

  • Amikacin (optional, to kill extracellular bacteria)

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Macrophage Differentiation (for THP-1 cells): If using THP-1 monocytes, differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the macrophage monolayer with the mycobacterial strain at a multiplicity of infection (MOI) of 10 for 2-4 hours.[3][8]

  • Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular bacteria. Optionally, incubate with a low concentration of amikacin (e.g., 20 µM) for 1-2 hours to kill any remaining extracellular bacteria, followed by washing.[3]

  • This compound Treatment: Add fresh complete medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the infected and treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.[3][8]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse the macrophages with a suitable lysis buffer (e.g., 0.05% SDS) to release the intracellular bacteria.[3]

  • Quantification of Bacterial Survival:

    • Colony Forming Unit (CFU) Assay: Serially dilute the cell lysate and plate onto 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the resulting colonies.

    • Metabolic Assay: Alternatively, use a metabolic reagent like alamarBlue to assess bacterial viability.[3] Mix the lysate with the reagent and measure the fluorescence or absorbance according to the manufacturer's instructions.

A Seed Macrophages B Infect with Mycobacteria (MOI 10, 2-4h) A->B C Wash to Remove Extracellular Bacteria B->C D Treat with this compound (e.g., 10 µM) C->D E Incubate (24-48h) D->E F Lyse Macrophages E->F G Quantify Bacterial Survival (CFU or Metabolic Assay) F->G

Figure 2: Intracellular Mycobacterial Survival Assay Workflow.
Protocol 2: Phagosome-Lysosome Fusion Assay

This assay visualizes the co-localization of mycobacteria with lysosomal markers to assess the effect of this compound on phagosome maturation.

Materials:

  • Macrophage cell line (e.g., J774.1)

  • GFP-expressing mycobacterial strain

  • This compound

  • Lysosomal marker (e.g., LysoTracker dye or anti-LAMP1 antibody)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate.

  • Infection: Infect the macrophages with a GFP-expressing mycobacterial strain at an appropriate MOI for 2 hours.

  • Wash: Wash the cells to remove extracellular bacteria.

  • This compound Treatment: Add fresh medium containing this compound or a vehicle control and incubate for an additional 2-4 hours.

  • Lysosomal Staining:

    • Live-cell imaging: Add a lysosomal dye (e.g., LysoTracker Red) to the medium and incubate according to the manufacturer's instructions.

    • Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize, and then stain with a primary antibody against a lysosomal-associated membrane protein (e.g., LAMP1), followed by a fluorescently-labeled secondary antibody.[3]

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of GFP-positive mycobacteria that co-localize with the lysosomal marker in both treated and untreated cells. An increase in co-localization in the this compound-treated group indicates enhanced phagosome-lysosome fusion.[3]

A Seed Macrophages on Coverslips B Infect with GFP-Mycobacteria A->B C Treat with this compound B->C D Stain for Lysosomes (LysoTracker or anti-LAMP1) C->D E Fluorescence Microscopy D->E F Quantify Co-localization (GFP & Lysosomal Marker) E->F

Figure 3: Phagosome-Lysosome Fusion Assay Workflow.

Concluding Remarks

This compound represents a promising therapeutic candidate that targets a specific virulence mechanism of M. tb. The protocols outlined in this document provide a framework for researchers to investigate the intracellular activity of this compound and to further elucidate its potential in the development of novel anti-tuberculosis therapies. The high specificity of this compound for mycobacterial PknG minimizes effects on host cell kinases, making it an excellent tool for studying the role of this virulence factor in the context of macrophage infection.[1][9]

References

Application Notes and Protocols: Luciferase-Based Assay for PknG Inhibition by AX20017

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis that plays a crucial role in the pathogen's survival within host macrophages.[1][2][3] PknG facilitates this survival by inhibiting the fusion of phagosomes with lysosomes, thereby preventing the degradation of the mycobacteria.[1][2][3] This essential role in mycobacterial pathogenesis makes PknG a compelling target for the development of novel anti-tuberculosis therapeutics. AX20017 is a potent and selective small molecule inhibitor of PknG that has been shown to promote the killing of intracellular mycobacteria.[1][4][5]

This document provides detailed application notes and protocols for a luciferase-based assay to quantify the inhibition of PknG by this compound. The described methodology utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, during which PknG catalyzes the transfer of a phosphate group from ATP to a substrate, such as the myelin basic protein (MBP), producing ADP.[1][2] After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated and thus to the PknG activity.[6][7][8][9] When an inhibitor like this compound is present, PknG activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Data Presentation

Table 1: Inhibition of PknG by this compound
This compound Concentration (µM)PknG Activity (% of Control)% Inhibition
0 (Control)1000
0.18515
0.56040
1.04555
5.01585
10.0595
50.0<1>99

This table presents representative data for the dose-dependent inhibition of PknG by this compound in a luciferase-based (ADP-Glo™) assay. The IC50 value for this compound against PknG has been reported to be in the range of 0.2 to 5.49 µM.[1][4][10]

Experimental Protocols

Materials and Reagents
  • Recombinant PknG enzyme

  • PknG substrate (e.g., Myelin Basic Protein, MBP)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • UltraPure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[10]

  • Nuclease-free water

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Protocol for PknG Inhibition Assay

This protocol is adapted for a 96-well plate format. Volumes can be scaled down for a 384-well plate.

1. Reagent Preparation:

  • PknG Enzyme and Substrate Preparation: Prepare working solutions of PknG and its substrate (MBP) in Kinase Reaction Buffer at the desired concentrations. The optimal concentrations should be determined empirically.

  • This compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO) without the inhibitor.

  • ATP Solution: Prepare a working solution of ATP in nuclease-free water at the desired concentration (e.g., 10 µM).[10]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare the reagents according to the manufacturer's instructions.[7][8][9]

2. Kinase Reaction:

  • Add 5 µL of the serially diluted this compound or vehicle control to the wells of a white, opaque 96-well plate.

  • Add 10 µL of the PknG enzyme and substrate mix to each well.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Mix the plate gently and incubate at 37°C for 40 minutes.[10]

3. ATP Depletion:

  • After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.[7][9]

4. ADP Detection and Signal Generation:

  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.[7][9]

5. Luminescence Measurement:

  • Measure the luminescence of each well using a plate-reading luminometer.

6. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • The luminescence signal is proportional to the amount of ADP produced.

  • Calculate the percentage of PknG inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

PknG Signaling Pathway in Macrophage

PknG_Signaling_Pathway cluster_mycobacterium Mycobacterium tuberculosis cluster_macrophage Macrophage Cytosol PknG PknG Phagosome Phagosome PknG->Phagosome Secreted into Fusion Phagosome-Lysosome Fusion PknG->Fusion Inhibits GarA GarA (Host/Bacterial Substrate) PknG->GarA Phosphorylates Phagosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Mycobacterial Degradation Fusion->Degradation

Caption: PknG signaling pathway in macrophages.

Experimental Workflow for PknG Inhibition Assay

experimental_workflow A 1. Prepare Reagents (PknG, Substrate, this compound, ATP) B 2. Set up Kinase Reaction (PknG + Substrate + this compound) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (37°C, 40 min) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (RT, 40 min) E->F G 7. Detect ADP & Generate Signal (Add Kinase Detection Reagent) F->G H 8. Incubate (RT, 30-60 min) G->H I 9. Measure Luminescence H->I J 10. Analyze Data (Calculate % Inhibition & IC50) I->J

Caption: Workflow for the luciferase-based PknG inhibition assay.

Logical Relationship of the Luciferase-Based Kinase Assay

logical_relationship PknG Active PknG ATP ATP PknG->ATP Converts This compound This compound (Inhibitor) This compound->PknG Inhibits ADP ADP ATP->ADP to Luminescence Luminescent Signal ADP->Luminescence Proportional to

Caption: Logical relationship of the PknG inhibition assay.

References

AX20017: A Potent Inhibitor of Mycobacterium tuberculosis PknG

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: AX20017 is a small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis). By selectively targeting PknG, this compound promotes the fusion of phagosomes with lysosomes within host macrophages, leading to the degradation of the mycobacteria.[1][2][3] This document provides detailed information on the procurement, handling, and application of this compound for research purposes, including experimental protocols for its use in studying M. tuberculosis.

Supplier and Purchasing Information

This compound is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. Researchers should note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierCatalog NumberPurityAvailable Quantities
MedchemExpressHY-1498799.69%10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
TargetMolT731299.31%2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
BioHippoBHB20440054Not Specified1 mL, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
MedKoo Biosciences563416>98%50mg, 100mg, 250mg, 500mg, 1g

Physicochemical and Handling Properties

A summary of the key physicochemical and handling properties of this compound is provided below.

PropertyValueReference
Molecular Formula C13H16N2O2S[1]
Molecular Weight 264.34 g/mol [1][4]
CAS Number 329221-38-7[1]
IC50 (PknG) 0.39 µM[4][5]
Solubility DMSO: 32 mg/mL (121.06 mM)[4]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If a stock solution in DMSO is prepared, it can be stored at -80°C for up to one year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4][5]

Mechanism of Action and Signaling Pathway

This compound is a highly selective ATP-competitive inhibitor of PknG. In M. tuberculosis-infected macrophages, PknG is secreted by the bacterium and interferes with host cell trafficking pathways, specifically inhibiting the fusion of the mycobacterial phagosome with lysosomes.[2] This allows the bacteria to survive and replicate within the host cell. This compound blocks the kinase activity of PknG, thereby preventing this inhibition and allowing the phagosome to mature and fuse with lysosomes, leading to the killing of the intracellular mycobacteria.[1][3]

Furthermore, PknG plays a role in regulating the central metabolism of M. tuberculosis through the phosphorylation of GarA, a key metabolic regulator.[6][7] By inhibiting PknG, this compound can disrupt the metabolic adaptations of the bacteria that are crucial for their survival under stress conditions such as hypoxia and nutrient starvation.[6]

Caption: this compound inhibits PknG, promoting phagosome-lysosome fusion.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against PknG.

Materials:

  • Recombinant PknG enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³³P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • SDS-PAGE gels and autoradiography equipment or a luminescence-based kinase assay kit (e.g., ADP-Glo).[8]

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase reaction buffer. A typical concentration range to test would be from 100 µM down to 1 nM.

  • In a microcentrifuge tube or 96-well plate, combine the recombinant PknG enzyme and the MBP substrate in the kinase reaction buffer.

  • Add the different concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO only).

  • Initiate the kinase reaction by adding [γ-³³P]ATP (or cold ATP for luminescence-based assays).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • For radiometric assays, expose the gel to a phosphor screen and quantify the phosphorylation of MBP using a phosphorimager.

  • For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mycobacterium tuberculosis Proliferation Assay (Broth Microdilution)

This protocol assesses the direct effect of this compound on the growth of M. tuberculosis in liquid culture.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • 96-well microplates

  • Resazurin or other viability indicators

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in 7H9 broth.

  • Adjust the bacterial culture to a starting OD600 of 0.05 in fresh 7H9 broth.

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Add the bacterial suspension to each well. Include wells with bacteria only (positive control) and broth only (negative control).

  • Incubate the plate at 37°C for 5-7 days.

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24 hours.

  • Measure the fluorescence or absorbance according to the indicator's instructions to determine bacterial viability.

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that inhibits visible growth or reduces the viability signal by ≥90% compared to the positive control.

Intracellular Survival Assay in Macrophages

This protocol evaluates the efficacy of this compound in killing M. tuberculosis within infected macrophages.

Materials:

  • J774A.1 or THP-1 macrophage cell line

  • M. tuberculosis H37Rv strain

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • 24-well tissue culture plates

  • Amikacin

  • 0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H11 agar plates

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere overnight (for J774A.1) or differentiate with PMA (for THP-1).

  • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1 for 4 hours.

  • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria for 2 hours.

  • Remove the amikacin-containing medium and replace it with fresh medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Incubate the infected cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • At the desired time points, wash the cells with PBS and lyse them with 0.1% SDS or Triton X-100.

  • Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.[3][9] Compare the CFU counts from this compound-treated wells to the vehicle control to determine the effect on intracellular survival.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay KinaseAssay 1. Kinase Inhibition Assay (IC50 Determination) MtbCulture 2. M. tuberculosis Broth Culture MIC_Assay MIC Determination MtbCulture->MIC_Assay MacrophageCulture 3. Macrophage Culture Infection Infection with M. tuberculosis MacrophageCulture->Infection Treatment This compound Treatment Infection->Treatment Lysis Cell Lysis Treatment->Lysis Plating CFU Plating Lysis->Plating CFU_Count Intracellular Survival (CFU Count) Plating->CFU_Count AX20017_Source This compound (Supplier) AX20017_Source->KinaseAssay AX20017_Source->MIC_Assay AX20017_Source->Treatment

Caption: Workflow for evaluating this compound's in vitro and ex vivo activity.

References

Application Notes and Protocols: AX20017 for Combination Therapy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4] PknG enables the survival of Mtb within host macrophages by preventing the fusion of phagosomes with lysosomes, thereby shielding the bacteria from the host's innate immune response.[2][3][5][6] By targeting this host-pathogen interaction, this compound represents a novel approach to anti-tuberculosis therapy. These application notes provide a comprehensive overview of the use of this compound, particularly in combination with other anti-TB drugs, to enhance mycobacterial clearance and overcome drug tolerance.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to a unique pocket within the kinase domain of PknG.[2][3][7] This binding site is shaped by a set of amino acid residues not found in human kinases, which accounts for the compound's remarkable specificity.[2][3] Inhibition of PknG's kinase activity by this compound disrupts the signaling pathway that blocks phagosome-lysosome fusion. This leads to the rapid transfer of mycobacteria to the acidic and hydrolytic environment of the lysosome, ultimately resulting in bacterial killing.[2][3][5]

cluster_macrophage Macrophage Cytoplasm cluster_mtb M. tuberculosis P Phagosome (containing M. tuberculosis) PL Phagolysosome P->PL L Lysosome P->L Fusion L->PL PknG PknG PknG->P Blocks Fusion This compound This compound This compound->PknG Inhibits

Figure 1. Mechanism of Action of this compound.

Synergy with Conventional Anti-TB Drugs

A significant challenge in TB therapy is the emergence of drug-tolerant "persister" cells, which are metabolically quiescent and less susceptible to conventional antibiotics that target replicating bacteria.[8] Research indicates that inhibition of PknG, either through genetic deletion or with this compound, can suppress the formation of these drug-tolerant populations.[8][9] This suggests that this compound has strong potential for use in combination therapy to shorten treatment duration and reduce disease relapse.[8]

Preclinical Evidence for Combination Therapy

Studies have demonstrated that combining this compound with first-line anti-TB drugs, such as isoniazid (INH) and rifampicin (RIF), enhances their bactericidal activity.[8]

Table 1: Summary of Preclinical Data for this compound Combination Therapy

Model System Combination Key Findings Reference
In vitro Mtb culturesThis compound + INH/RIFReduces the emergence of drug-tolerant cells.[8]
Murine Peritoneal MacrophagesThis compound + INH30-40% additional reduction in Mtb survival compared to INH alone.[8]
Murine Peritoneal MacrophagesThis compound + RIF30-40% additional reduction in Mtb survival compared to RIF alone.[8]
Chronically Infected MicepknG deletion + INH/RIF5- to 15-fold reduced survival of Mtb compared to wild-type.[8]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

This protocol is designed to assess the synergistic activity of this compound with other anti-TB drugs against M. tuberculosis in liquid culture.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Isoniazid (INH) or Rifampicin (RIF) (stock solutions in appropriate solvent)

  • 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.

  • In a 96-well plate, prepare a two-dimensional serial dilution of this compound and the partner drug (e.g., INH).

  • Inoculate each well with the diluted bacterial suspension.

  • Include appropriate controls: wells with bacteria only (growth control), media only (sterility control), and each drug alone in serial dilution.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

  • Assess the minimum inhibitory concentration (MIC) for each drug alone and in combination by observing the color change (blue indicates inhibition, pink indicates growth).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).

A Prepare Mtb Culture (mid-log phase) C Inoculate Plate with Mtb A->C B Prepare 2D Serial Dilution of this compound and Partner Drug in 96-well plate B->C D Incubate at 37°C for 7 days C->D E Add Resazurin and Incubate 24h D->E F Read MICs and Calculate FICI E->F A Seed and Differentiate Macrophages B Infect with Mtb (MOI 10:1, 4h) A->B C Wash to Remove Extracellular Bacteria B->C D Add Media with Test Compounds (this compound +/- Partner Drug) C->D E Incubate for 48h D->E F Lyse Macrophages E->F G Plate Lysates and Incubate 3-4 weeks F->G H Enumerate CFUs G->H

References

Application Note and Protocols for Assessing AX20017 Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. A key survival strategy of Mtb is its ability to persist within host macrophages by preventing the fusion of phagosomes with lysosomes, thus avoiding degradation. The eukaryotic-like serine/threonine protein kinase G (PknG) is a critical virulence factor secreted by Mtb that plays a pivotal role in this process.[1][2][3][4]

AX20017 is a potent and highly selective small-molecule inhibitor of Mtb PknG.[1][3][5] It functions by binding to the ATP-binding site of PknG, thereby inhibiting its kinase activity.[2][6] This inhibition restores the normal phagosome maturation process, leading to the transfer of mycobacteria to lysosomes and their subsequent killing within macrophages.[3][4][7][8] Notably, this compound exhibits high specificity for mycobacterial PknG and does not significantly inhibit human kinases, highlighting its potential as a safe and effective therapeutic agent.[1][3]

Recent studies suggest that targeting Mtb virulence factors in combination with conventional antibiotics can enhance bactericidal activity and reduce the likelihood of drug resistance. This compound has been shown to ameliorate the potency of first- and second-line anti-TB drugs, making it a prime candidate for synergistic combination therapies.[9] This document provides a detailed experimental protocol for assessing the synergistic potential of this compound with other anti-tubercular agents.

Signaling Pathway of PknG in Macrophage Phagosome Maturation

PknG secreted by M. tuberculosis into the host cell cytoplasm disrupts the normal phagosome-lysosome fusion pathway. A key target of PknG is the host protein Rab7l1, a GTPase that is crucial for phagosome maturation. PknG interacts with the inactive, GDP-bound form of Rab7l1, preventing its conversion to the active, GTP-bound state. This blockage inhibits the recruitment of downstream effectors essential for phagosome maturation, such as EEA1, Rab7, and LAMP2, ultimately arresting the fusion of the mycobacterial phagosome with the lysosome.

PknG_Pathway cluster_Mtb M. tuberculosis cluster_Host Host Macrophage Mtb M. tuberculosis PknG PknG Mtb->PknG secretes Rab7l1_GDP Rab7l1-GDP (inactive) PknG->Rab7l1_GDP Interacts with & inhibits activation Phagosome Phagosome (containing Mtb) Phagolysosome Phagolysosome (Fusion Blocked) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP Activation Effectors Downstream Effectors (e.g., EEA1, Rab7, LAMP2) Rab7l1_GTP->Effectors Recruits Effectors->Phagosome Promote Maturation

Caption: PknG signaling pathway in the inhibition of phagosome-lysosome fusion.

Experimental Workflow for Synergy Assessment

A systematic approach is required to comprehensively evaluate the synergistic interaction between this compound and a partner drug. The workflow begins with determining the individual potencies of each compound, followed by combination studies using the checkerboard assay to identify synergistic concentration ranges. Time-kill kinetics assays are then employed to confirm the nature of the interaction (bacteriostatic vs. bactericidal). Finally, the synergistic effect is validated in a more physiologically relevant intracellular model using macrophage infection.

Synergy_Workflow A 1. Individual Drug MIC Determination (this compound and Partner Drug) B 2. Checkerboard Assay (Broth Microdilution) A->B C 3. Data Analysis (Fractional Inhibitory Concentration Index - FICI) B->C D 4. Time-Kill Kinetics Assay C->D Synergistic/Additive Combinations E 5. Macrophage Infection Model D->E F 6. Intracellular Viability Assay E->F G 7. Confirmation of Synergy F->G

Caption: Experimental workflow for assessing this compound synergy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound and the partner drug individually against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound and partner drug

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Protocol:

  • Prepare a twofold serial dilution of this compound and the partner drug separately in 7H9 broth in 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microplates containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a negative control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Checkerboard Synergy Assay

Objective: To evaluate the synergistic effect of this compound and a partner drug in combination.

Protocol:

  • In a 96-well plate, prepare a twofold serial dilution of this compound horizontally and a twofold serial dilution of the partner drug vertically in 7H9 broth. This creates a matrix of drug combinations.

  • Inoculate the plate with M. tuberculosis H37Rv as described in the MIC protocol.

  • Incubate and determine the MIC of each drug in the combination as described above.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the FICI values as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic nature of the synergistic drug combination over time.

Protocol:

  • Prepare cultures of M. tuberculosis H37Rv in 7H9 broth.

  • Add this compound and the partner drug alone and in combination at concentrations determined to be synergistic from the checkerboard assay (e.g., 0.5 x MIC of each drug in the synergistic combination). Include a drug-free growth control.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Plot the log10 CFU/mL versus time. Synergy is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Macrophage Infection Model and Intracellular Synergy Assessment

Objective: To validate the synergistic effect of this compound and the partner drug against intracellular M. tuberculosis.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv expressing luciferase

  • Luciferase substrate

Protocol:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 24-48 hours.

  • Infect the differentiated macrophages with luciferase-expressing M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh media containing this compound and the partner drug, alone and in combination, at synergistic concentrations.

  • Incubate the infected cells for 3-5 days at 37°C.

  • Lyse the macrophages and measure the intracellular bacterial viability by adding luciferase substrate and quantifying the luminescence.

  • A significant reduction in luminescence in the combination-treated wells compared to the single-drug-treated wells indicates intracellular synergy.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: MIC and Checkerboard Synergy Analysis of this compound and Partner Drug A against M. tuberculosis H37Rv

Drug(s)MIC (µM) - AloneMIC (µM) - In CombinationFICIInterpretation
This compound0.40.1
Partner Drug A1.00.25
This compound + Partner Drug A0.5Synergy

Table 2: Intracellular Efficacy of this compound and Partner Drug A in M. tuberculosis-infected THP-1 Macrophages

TreatmentConcentration (µM)% Inhibition of Intracellular Growth
Untreated Control-0
This compound0.145
Partner Drug A0.2540
This compound + Partner Drug A0.1 + 0.2585

Logical Relationship of Experimental Outcomes

The interpretation of the synergy assessment relies on the logical progression of results from the different assays. A positive synergistic interaction should be consistently observed across the different experimental platforms.

Logical_Relationship Checkerboard Checkerboard Assay: FICI ≤ 0.5 TimeKill Time-Kill Assay: ≥ 2-log10 CFU reduction Checkerboard->TimeKill leads to Macrophage Macrophage Model: Significant reduction in intracellular viability TimeKill->Macrophage validates in Synergy Conclusion: Strong Evidence of Synergy Macrophage->Synergy confirms

Caption: Logical flow for confirming synergistic interaction.

Conclusion

This application note provides a comprehensive set of protocols to systematically evaluate the synergistic potential of the PknG inhibitor this compound with other anti-tubercular compounds. By following this structured approach, researchers can generate robust and reproducible data to support the development of novel combination therapies for tuberculosis. The combination of in vitro and intracellular assays ensures a thorough assessment of synergy, from initial screening to validation in a biologically relevant context.

References

Troubleshooting & Optimization

AX20017 not showing activity in my assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AX20017 who observe lower-than-expected or no activity in their assays.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibitory activity with this compound in my assay. What are the primary areas I should investigate?

Lack of activity for a small molecule inhibitor like this compound can typically be traced to one of four areas: the inhibitor itself, the biological target, the assay type, or the experimental setup and readout. A systematic approach is crucial to pinpointing the issue.

Start by verifying the integrity and concentration of your this compound stock. Next, confirm the activity of your target, the Mycobacterium tuberculosis protein kinase G (PknG). Then, critically evaluate your assay design to ensure it is appropriate for the inhibitor's known mechanism of action. Finally, rule out any potential interference with your detection method.

start Start: No this compound Activity compound 1. Check Compound Integrity (Storage, Solubility, Degradation) start->compound target 2. Verify Target Activity (PknG Enzyme Viability) compound->target Compound OK? assay_type 3. Confirm Assay Suitability (Biochemical vs. Cell-Based) target->assay_type Target Active? readout 4. Rule Out Assay Interference (Signal Quenching, False Positives) assay_type->readout Assay Suitable? end Problem Identified readout->end No Interference? cluster_0 Assay Components PknG Active PknG Enzyme Incubate Incubate (e.g., 30 min at 37°C) PknG->Incubate Substrate Substrate (e.g., GarA) Substrate->Incubate ATP ATP + Mg2+ ATP->Incubate Result Phosphorylated Substrate + ADP Incubate->Result Detect Detect Signal (e.g., Luminescence) Result->Detect cluster_host Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome (Contains M. tb) PknG PknG Secretion Lysosome Lysosome Fusion Phagosome-Lysosome Fusion Death Mycobacterial Death Fusion->Death Leads to PknG->Fusion Inhibits This compound This compound This compound->PknG Inhibits

Optimizing AX20017 concentration for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AX20017. Our aim is to help you optimize the concentration of this compound to achieve maximal inhibition of its target, Protein Kinase G (PknG), in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that is highly selective for Protein Kinase G (PknG), a crucial virulence factor in Mycobacterium tuberculosis.[1][2][3] It functions by binding deep within the ATP-binding site of PknG, targeting an active conformation of the kinase domain.[1][4] This inhibition of PknG activity prevents the blockage of phagosome-lysosome fusion in macrophages, leading to the transfer of mycobacteria to lysosomes and their subsequent death.[1][4][5] this compound has shown high specificity for mycobacterial PknG and does not significantly affect human kinases.[1][3]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: Based on published data, a starting concentration in the range of 1 µM to 10 µM is recommended for cell-based assays involving infected macrophages.[5][6][7] For instance, concentrations of 10 µM and 20 µM have been effectively used in experiments with infected macrophages to reduce intracellular mycobacterial survival.[5][7] The optimal concentration will ultimately depend on the specific cell type, bacterial strain, and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.

Q3: How should I dissolve and store this compound?

A3: this compound should be dissolved in DMSO to prepare a stock solution.[2][5] For example, a 10 mM stock solution in DMSO is commonly used.[5][8] For storage, the powder form is stable at -20°C for up to three years.[2] In solvent, it should be stored at -80°C for up to one year.[2]

Q4: I am observing low inhibition of mycobacterial survival. What are some potential causes and troubleshooting steps?

A4: Low inhibition can stem from several factors. First, ensure your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Second, verify the concentration range you are using is appropriate; consider performing a dose-response curve from a low to a high concentration (e.g., 0.1 µM to 50 µM) to determine the IC50 in your experimental system. Finally, consider the health and metabolic state of your macrophages and the multiplicity of infection (MOI), as these can influence the outcome.

Q5: Is this compound toxic to mammalian cells?

A5: Studies have shown that this compound does not significantly impact the viability of macrophages at effective concentrations.[6] For example, at a concentration of 10 µM, which is effective against intracellular mycobacteria, no adverse effects on the viability of human-derived THP-1 macrophages were observed at 3, 24, and 48 hours.[9] However, it is always good practice to perform a cytotoxicity assay with your specific cell line to confirm this.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: Inhibitory Potency of this compound

ParameterValueOrganism/SystemReference
IC500.39 µMM. tuberculosis PknG[2][6]
Relative IC500.9 µMM. tuberculosis PknG[9]
Relative IC504.4 ± 1.1 µMM. tuberculosis PknG[5]
IC505.49 µMM. tuberculosis PknG[10]

Table 2: Recommended Concentration Ranges for In Vitro and Cell-Based Assays

Assay TypeRecommended ConcentrationCell Line/SystemReference
In Vitro Kinase Assay1 µM - 100 µMPurified PknG[1][7][10]
Macrophage Infection Assay10 µM - 20 µMJ774, THP-1, M. bovis BCG, M. tuberculosis[1][5][7]

Experimental Protocols

Below are generalized protocols for common experiments involving this compound. These should be adapted and optimized for your specific laboratory conditions and research questions.

Protocol 1: In Vitro PknG Kinase Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay.

Materials:

  • Purified PknG enzyme

  • GarA substrate

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

  • Add 10 µL of a solution containing PknG (e.g., 170 nM) and GarA (e.g., 7 µM) in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 10 µM) to each well.

  • Incubate the plate at 37°C for 40 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.

  • Read the luminescence on a plate-reading luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Macrophage Infection Assay

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • Mycobacterium tuberculosis (or a suitable surrogate like M. bovis BCG)

  • Cell culture medium

  • This compound

  • Lysis buffer

  • Plates for colony forming unit (CFU) counting (e.g., 7H10 agar plates)

Procedure:

  • Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Differentiate THP-1 cells into macrophages using PMA, if applicable.

  • Infect the macrophage monolayer with mycobacteria at a desired multiplicity of infection (MOI), for example, 10:1.

  • Incubate for a set period (e.g., 3-4 hours) to allow for phagocytosis.

  • Wash the cells with pre-warmed medium to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the plates for 24 to 48 hours.

  • At the end of the incubation, wash the cells and then lyse them with a suitable lysis buffer.

  • Serially dilute the cell lysates and plate them on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFUs and calculate the reduction in intracellular bacterial survival for each this compound concentration.

Visualizations

Signaling Pathway of PknG Inhibition by this compound

Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion and leading to mycobacterial degradation.

Troubleshooting Workflow for Low this compound Efficacy

Troubleshooting_Workflow Start Start: Low Inhibition Observed Check_Compound 1. Check this compound Stock Start->Check_Compound Dose_Response 2. Perform Dose-Response Check_Compound->Dose_Response Stock OK Consult Consult Literature/ Technical Support Check_Compound->Consult Stock Issue Check_Cells 3. Assess Cell Health & MOI Dose_Response->Check_Cells IC50 Confirmed Dose_Response->Consult Unexpected IC50 Optimize_Protocol 4. Optimize Protocol Check_Cells->Optimize_Protocol Cells & MOI OK Check_Cells->Consult Cell/MOI Issue Success Inhibition Optimized Optimize_Protocol->Success Optimized Optimize_Protocol->Consult Still Low

Caption: A step-by-step guide to troubleshooting suboptimal inhibition results with this compound.

References

Potential off-target effects of AX20017 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AX20017 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG)[1][2]. PknG is a eukaryotic-like serine/threonine protein kinase that acts as a crucial virulence factor, enabling the survival of mycobacteria within host macrophages[3][4][5].

Q2: Has the selectivity of this compound been profiled against other kinases?

Yes, the selectivity of this compound has been evaluated against both mycobacterial and human kinases. In a screen against the 11 known mycobacterial kinases, this compound was found to be highly selective for PknG[1][4]. Furthermore, when tested against a panel of 28 archetypal human kinases from six major protein kinase groups, this compound did not show any significant inhibitory activity[2][4].

Q3: What is the structural basis for the high selectivity of this compound?

The high selectivity of this compound for PknG is attributed to a unique set of amino acid side chains within the ATP-binding pocket of the PknG kinase domain. These residues are not found in any human kinases[3][5]. The inhibitor buries itself deep within this adenosine-binding site, targeting an active conformation of the kinase[1][3][5]. Mutagenesis of these specific residues in PknG leads to a significant loss of the compound's inhibitory potency[3][5].

Q4: What are the known effects of this compound on mammalian cells in culture?

In macrophage cell lines such as J774, this compound has been shown to not affect key cellular processes. These include proliferation, protein synthesis, phagocytosis, cellular morphology, membrane ruffling, and macropinocytosis[4]. However, some cytotoxicity has been reported in HeLa and MCF-7 cells, with IC50 values of 200 µM and 91.3 µM, respectively. In contrast, J774A macrophage viability was largely unaffected at concentrations up to 100 µM[1].

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter when using this compound in cellular assays.

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity in a new mammalian cell line. Cell line-specific sensitivity to this compound.1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Use the lowest effective concentration for inhibiting PknG in your experiments. 3. Consider using a different host cell line, such as the J774 macrophage line, which has shown low sensitivity[1].
Lack of mycobacterial killing in an infected host cell assay. 1. Incorrect concentration of this compound. 2. Poor cell permeability in the specific host cell. 3. Degradation of the compound.1. Verify the concentration of your this compound stock solution. The reported IC50 for PknG is 0.39 µM[2]. 2. Ensure proper dissolution of this compound; sonication is recommended[2]. 3. Prepare fresh dilutions of this compound for each experiment from a stock stored at -80°C[2].
Apparent off-target effects on a specific signaling pathway. While highly selective, uncharacterized off-target effects in specific contexts are always a possibility.1. Validate the on-target effect by confirming the inhibition of PknG-mediated phenotypes. 2. Use a structurally unrelated PknG inhibitor as a control if available. 3. Perform a rescue experiment by overexpressing a resistant PknG mutant if feasible.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)
M. tuberculosis PknG0.39[2]
Panel of 28 Human KinasesNo significant inhibition[4]

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineIC50 (µM)
HeLa200[1]
MCF-791.3[1]
J774A Macrophages>100 (89% viability at 100 µM)[1]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is a general representation of how the inhibitory activity of this compound against PknG and other kinases can be assessed.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Measure kinase activity. A common method is to use a luciferase-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Macrophage Viability Assay

This protocol outlines a method to assess the cytotoxicity of this compound on macrophage cell lines.

  • Cell Seeding: Seed J774 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent, such as MTT or a resazurin-based reagent (e.g., alamarBlue). Add the reagent to the wells and incubate as per the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

This compound Mechanism of Action cluster_macrophage Macrophage cluster_inhibition This compound Intervention Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Phagolysosome Phagolysosome (Mycobacterial Killing) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound This compound PknG PknG This compound->PknG Inhibits PknG->Phagosome Blocks Fusion

Caption: Mechanism of this compound in promoting mycobacterial killing within macrophages.

Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Dose_Response Perform dose-response to find IC50 Check_Concentration->Dose_Response No Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Use_Lower_Conc Use lowest effective concentration Dose_Response->Use_Lower_Conc Problem_Resolved Problem Resolved Use_Lower_Conc->Problem_Resolved Consider_New_Cell_Line Consider using a less sensitive cell line (e.g., J774) Check_Cell_Line->Consider_New_Cell_Line Yes Check_Cell_Line->Problem_Resolved No Consider_New_Cell_Line->Problem_Resolved

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound.

References

Technical Support Center: AX20017 and Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AX20017 in macrophage cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in macrophage-mycobacteria co-cultures?

This compound is a highly selective inhibitor of mycobacterial protein kinase G (PknG).[1][2] PknG is a virulence factor secreted by mycobacteria into the host macrophage cytosol.[3] Its primary role is to prevent the fusion of the phagosome, containing the mycobacteria, with the lysosome. This inhibition of phagosome-lysosome fusion allows the mycobacteria to survive and replicate within the macrophage.[4] this compound blocks the activity of PknG, which in turn allows for the maturation of the phagosome into a phagolysosome, leading to the degradation and killing of the intracellular mycobacteria.[1][2][4]

Q2: Does this compound exhibit direct cytotoxicity towards macrophage cell lines?

Studies have shown that this compound does not exhibit significant cytotoxicity towards common macrophage cell lines such as differentiated human THP-1 cells and murine J774.1 cells at effective concentrations for anti-mycobacterial activity.[4] One study reported that at a concentration of 100 µM, J774A.1 macrophage viability remained at 89%.[5] However, some level of cytotoxicity has been observed in murine J774.1 cells at concentrations higher than 2 μM.[4] It is always recommended to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.

Q3: I am observing lower than expected TNFα secretion from macrophages infected with mycobacteria after treatment with this compound. Is this a known effect?

Yes, this is a potential and observed effect. Research has shown that wild-type mycobacteria-infected THP-1 cells pretreated with this compound exhibited dampened TNFα secretion compared to untreated infected cells.[3] The inhibition of PknG by this compound appears to influence the host cell's cytokine response. If a robust TNFα response is critical for your experimental endpoint, this effect should be taken into consideration.

Q4: What is the recommended solvent for this compound and what is a safe concentration for macrophage viability?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a final DMSO concentration in your cell culture that is non-toxic to the macrophages. For most macrophage cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe. However, it is highly recommended to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in all your experiments to account for any potential solvent effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of macrophage cell death observed after this compound treatment. 1. This compound concentration is too high. 2. Cell line is particularly sensitive to the compound. 3. Solvent (DMSO) concentration is toxic. 4. Contamination of cell culture.1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific macrophage cell line using an MTT or similar viability assay. 2. If using a murine cell line like J774.1, be aware that they may be more sensitive than human THP-1 cells.[4] 3. Ensure the final DMSO concentration in your culture medium is below 0.5% and include a vehicle control. 4. Regularly check cell cultures for signs of contamination.
Inconsistent or no effect of this compound on intracellular mycobacterial survival. 1. Incorrect dosage of this compound. 2. Instability of the compound in culture medium. 3. Low infection rate of macrophages. 4. Mycobacterial strain is not susceptible to PknG inhibition.1. Verify the correct concentration of this compound is being used. The IC50 for PknG inhibition is approximately 5.49 μM.[4] 2. Prepare fresh solutions of this compound for each experiment. 3. Optimize your infection protocol to ensure a consistent and adequate multiplicity of infection (MOI). 4. Confirm that the mycobacterial strain you are using expresses PknG and is susceptible to its inhibition.
Unexpected changes in macrophage morphology or phenotype. 1. Off-target effects of this compound at high concentrations. 2. Prolonged incubation times. 3. Differentiation state of macrophages.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Optimize the incubation time for your experiment. 3. Ensure a consistent and well-defined differentiation protocol for your macrophage cell line (e.g., PMA for THP-1 cells).

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound.

Cell LineAssayMetricValueReference
J774A.1 MacrophagesMTT Assay% Viability at 100 µM89%[5]
Differentiated THP-1 MacrophagesMTT AssayCytotoxicityNo significant cytotoxicity observed[4]
HeLaMTT AssayIC50200 µM[5]
MCF-7MTT AssayIC5091.3 µM[5]

Experimental Protocols

MTT Assay for Macrophage Cytotoxicity

This protocol is for assessing the viability of macrophage cell lines after treatment with this compound.

Materials:

  • Macrophage cell line (e.g., THP-1, J774.1)

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed macrophages into a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell adherence and recovery.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

  • Treated and control macrophage cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis in your positive control cells (e.g., with staurosporine). Prepare untreated negative control cells.

  • Harvest cells, including any floating cells from the supernatant, by gentle scraping or centrifugation.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control macrophage cells

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA (caspase-3 substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Induce apoptosis in your positive control cells. Prepare untreated negative control cells.

  • Pellet 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of DEVD-pNA substrate (4 mM stock).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 400 or 405 nm in a microplate reader.

Visualizations

AX20017_Mechanism_of_Action cluster_macrophage Macrophage Cytosol cluster_mycobacteria Mycobacterium Phagosome Phagosome (containing Mycobacteria) Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Degradation Mycobacterial Degradation Phagolysosome->Degradation PknG PknG (Protein Kinase G) PknG->Phagosome Secreted into cytosol, blocks fusion This compound This compound This compound->PknG Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Macrophages in 96-well plate infect Infect with Mycobacteria (optional) start->infect treat Treat with this compound (Dose-Response) infect->treat viability Cytotoxicity Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis caspase Caspase Activity Assay treat->caspase data Measure Absorbance/ Fluorescence viability->data apoptosis->data caspase->data results Determine IC50/ Percentage of Apoptosis data->results

References

Troubleshooting inconsistent results with AX20017

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule inhibitor that is highly selective for protein kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis (M. tuberculosis).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PknG.[3][4][5] By inhibiting PknG, this compound prevents the blockage of phagosome-lysosome fusion in infected macrophages, leading to the degradation of the mycobacteria within the lysosomes.[2][3]

Q2: What is the recommended solvent and storage procedure for this compound?

For stock solutions, this compound can be dissolved in DMSO.[1] It is recommended to sonicate to ensure complete dissolution.[1] For long-term storage (over a year), the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] For frequent use, a solution stored at 4°C can be stable for over a week.[1] If you are preparing a solution for animal experiments and it appears as a suspension, it should be prepared fresh for each use.[1]

Q3: Is this compound specific to PknG?

Yes, studies have shown that this compound is highly selective for mycobacterial PknG.[1][2] It has been screened against a panel of human kinases and showed no significant inhibition, highlighting its specificity.[2] This specificity is attributed to a unique set of amino acid residues that form the inhibitor-binding pocket in PknG, a combination not found in human kinases.[2]

Troubleshooting Guide for Inconsistent Results

Issue 1: Higher than expected IC50 value or reduced inhibitory effect in in-vitro kinase assays.

Possible Causes & Solutions:

  • Degradation of this compound:

    • Solution: Ensure proper storage conditions have been maintained (-80°C for long-term, 4°C for short-term).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] If degradation is suspected, use a fresh vial of the compound.

  • Inaccurate Concentration:

    • Solution: Re-verify the calculations for your stock solution and dilutions. Ensure the compound was fully dissolved in DMSO; sonication is recommended.[1]

  • Assay Conditions:

    • Solution: The IC50 value can be influenced by the concentrations of ATP and the substrate (e.g., MBP or GarA) in your assay.[3][6] Refer to established protocols for recommended concentrations. One study utilized 1 μM of ATP and 5 μM of MBP as a substrate.[3][7]

  • PknG Enzyme Activity:

    • Solution: Verify the activity of your PknG enzyme preparation. The rubredoxin domain of PknG is essential for its activity.[2]

ParameterRecommended ValueSource
This compound IC50 ~0.39 µM - 5.49 µM[1][3]
ATP Concentration 1 µM[3][7]
Substrate (MBP) 5 µM[3][7]
Issue 2: Inconsistent results in cell-based assays (e.g., macrophage infection models).

Possible Causes & Solutions:

  • Compound Cytotoxicity:

    • Solution: While this compound has been shown to have low cytotoxicity in THP-1 macrophages, it's crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions.[3] High concentrations of other kinase inhibitors have shown cytotoxicity in J774.1 cells.[3]

  • Cell Health and Density:

    • Solution: Ensure your macrophages (e.g., THP-1, J774.1) are healthy and plated at a consistent density. Differentiated THP-1 cells are commonly used.[3]

  • Multiplicity of Infection (MOI):

    • Solution: An inconsistent MOI can lead to variable results. A commonly used MOI for M. bovis BCG infection of differentiated THP-1 cells is 10.[3]

  • Timing of Treatment:

    • Solution: Standardize the timing of this compound addition in relation to mycobacterial infection. One protocol involves infecting for 2 hours, followed by a 2-hour incubation with the inhibitor.[3]

Issue 3: Difficulty replicating published findings on mycobacterial survival.

Possible Causes & Solutions:

  • Mycobacterial Strain and Growth Phase:

    • Solution: Ensure you are using the same mycobacterial strain (e.g., M. tuberculosis H37Rv, M. bovis BCG) and that the bacteria are in the appropriate growth phase for infection.

  • Experimental Model:

    • Solution: The effect of this compound can vary between in-vitro latency models (e.g., hypoxia, nutrient starvation) and macrophage infection models.[5] Be consistent with the chosen model.

  • Readout Method:

    • Solution: Different methods for assessing mycobacterial viability (e.g., colony-forming unit counting vs. AlamarBlue assay) can yield different results.[3] Ensure consistency in your readout method.

Experimental Protocols

Luciferase-Based PknG Kinase Inhibitory Assay

This assay quantifies PknG activity by measuring the amount of ATP remaining after the kinase reaction, using a luciferase-based system.[3]

  • Reaction Setup: Prepare a reaction mixture containing GST-PknG fusion protein (1 µM), a suitable substrate like Myelin Basic Protein (MBP) (5 µM), ATP (1 µM), and the desired concentration of this compound or other inhibitors.[3][7]

  • Incubation: Incubate the reaction at the optimal temperature and time for the kinase reaction.

  • ATP Measurement: After incubation, add a luciferase-based reagent that produces light in the presence of ATP.

  • Data Analysis: Measure the luminescence. The inhibition rate is calculated using the following formula:

    • Inhibition (%) = 100 × [(RLU of sample - RLU of positive control) / (RLU of negative control - RLU of positive control)][3]

Macrophage Infection Assay

This protocol assesses the effect of this compound on the intracellular survival of mycobacteria.[3]

  • Cell Culture: Differentiate THP-1 monocytes into macrophages.

  • Infection: Infect the differentiated THP-1 cells with M. bovis BCG at a Multiplicity of Infection (MOI) of 10 for 2 hours.[3]

  • Inhibitor Treatment: Remove the extracellular bacteria and incubate the infected cells with 10 µM of this compound for an additional 2 hours.[3]

  • Antibiotic Treatment: Wash the cells and incubate with amikacin (20 µM) and the inhibitor (10 µM) for 24 hours at 37°C.[3]

  • Cell Lysis and Viability: Lyse the macrophages with a 0.05% SDS solution and measure the viability of the intracellular bacteria using an AlamarBlue assay.[3]

Visualizations

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb M. tuberculosis (Mtb) Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb Degradation Mtb Degradation Phagolysosome->Mtb Degradation Leads to PknG PknG PknG->Phagosome Blocks Fusion This compound This compound This compound->PknG Inhibits

Caption: Mechanism of this compound action in macrophages.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (DMSO, -80°C storage) E Treat with this compound (e.g., 10 µM, 2h) A->E B Culture Macrophages (e.g., THP-1) D Infect Macrophages with Mtb (MOI = 10, 2h) B->D C Culture M. tuberculosis (Logarithmic phase) C->D D->E F Incubate (24h) E->F G Lyse Macrophages F->G H Assess Mycobacterial Viability (CFU or AlamarBlue) G->H I Data Analysis H->I

References

Technical Support Center: PknG Target Engagement by AX20017

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of PknG by the inhibitor AX20017.

Frequently Asked Questions (FAQs)

Q1: What is PknG and why is it a therapeutic target?

PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by pathogenic mycobacteria, such as Mycobacterium tuberculosis. It is a crucial virulence factor that helps the bacteria survive within host macrophages by preventing the fusion of phagosomes with lysosomes, a key step in bacterial degradation.[1][2][3] By inhibiting PknG, the host's natural defense mechanisms can effectively clear the mycobacterial infection.[2][3] Therefore, PknG is a promising target for the development of new anti-tuberculosis drugs.[4]

Q2: What is this compound and how does it inhibit PknG?

This compound is a potent and highly selective small-molecule inhibitor of PknG.[1][4] It functions as an ATP-competitive inhibitor, binding deep within the ATP-binding pocket of the PknG kinase domain.[1][2][5] The specificity of this compound for PknG is attributed to a unique set of amino acid residues that shape the inhibitor-binding pocket, which are not found in human kinases.[1][2] This high selectivity minimizes the potential for off-target effects.

Q3: What are the primary methods to confirm that this compound is engaging PknG in my experiments?

Confirming target engagement is critical to validate that the observed biological effects of this compound are a direct result of its interaction with PknG.[6][7] The primary methods can be categorized into biochemical, biophysical, and cellular assays:

  • Biochemical Assays: Directly measure the enzymatic activity of PknG and its inhibition by this compound.

  • Biophysical Assays: Assess the direct binding of this compound to PknG.

  • Cellular Assays: Confirm target engagement within a physiological, live-cell context.[8]

The choice of method will depend on the specific experimental question, available resources, and desired throughput.

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments to confirm PknG target engagement by this compound, along with troubleshooting advice for common issues.

Biochemical Assay: In Vitro Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a PknG substrate.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant PknG protein

    • PknG substrate (e.g., GarA or a generic substrate like Myelin Basic Protein (MBP))[4][9]

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

    • ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based kit for non-radioactive detection[10]

    • Phosphocellulose paper or SDS-PAGE and autoradiography equipment (for radioactive assay)

    • Luminometer (for non-radioactive assay)

  • Procedure (Non-Radioactive ADP-Glo™ Method):

    • Prepare a reaction mixture containing kinase buffer, recombinant PknG, and the GarA substrate.[10]

    • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at 30°C.

    • Initiate the kinase reaction by adding ATP. Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Include appropriate controls: no enzyme, no substrate, and vehicle (DMSO) control.

  • Data Analysis:

    • Calculate the percentage of PknG inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary:

CompoundTargetAssay TypeSubstrateIC₅₀Reference
This compoundPknGIn vitro kinase assayGarA~0.9 µM[5]
RO9021PknGIn vitro kinase assayGarA4.4 ± 1.1 µM[10]

Troubleshooting Guide:

IssuePossible CauseSolution
High background signal Contaminated reagents; Non-enzymatic ATP hydrolysis.Use fresh, high-quality reagents. Run a "no enzyme" control to determine the background and subtract it from all readings.
Low signal or no activity Inactive PknG enzyme; Suboptimal assay conditions.Ensure proper storage and handling of the recombinant PknG. Optimize enzyme and substrate concentrations, and incubation time.
Poor dose-response curve Incorrect serial dilutions of this compound; Compound precipitation.Carefully prepare fresh dilutions for each experiment. Check the solubility of this compound in the assay buffer.
Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[11][12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing PknG (e.g., macrophages infected with M. tuberculosis or a cell line engineered to express PknG).

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). A temperature gradient is typically used (e.g., 40°C to 70°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and quantify the amount of soluble PknG using Western blotting with a PknG-specific antibody.

  • Data Analysis:

    • For each temperature, quantify the band intensity of soluble PknG.

    • Plot the percentage of soluble PknG against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.[13]

Troubleshooting Guide:

IssuePossible CauseSolution
No thermal shift observed Insufficient compound concentration or incubation time; PknG is not stabilized by this compound binding.Increase the concentration of this compound or the treatment time. While unlikely for this specific interaction, some compounds do not induce thermal stabilization.
High variability between replicates Inconsistent heating; Uneven cell densities.Use a PCR cycler or a heat block that provides precise and uniform temperature control. Ensure accurate cell counting and equal loading for all samples.
Weak Western blot signal Low PknG expression; Poor antibody quality.Use a cell line with higher PknG expression or enrich for PknG. Validate the specificity and sensitivity of your PknG antibody.
Chemoproteomic Assay: Kinobeads Competition Assay

This method assesses the binding of this compound to PknG in a competitive manner within a complex cell lysate.[14]

Experimental Protocol:

  • Lysate Preparation:

    • Prepare a cell lysate from cells expressing PknG.

  • Competitive Binding:

    • Incubate the lysate with increasing concentrations of free this compound.

    • Add "kinobeads," which are sepharose beads conjugated with broad-spectrum, immobilized kinase inhibitors.[15][16] PknG that is not bound to this compound will bind to the kinobeads.

  • Enrichment and Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Identify and quantify the amount of PknG in the eluate using mass spectrometry (LC-MS/MS).[17]

  • Data Analysis:

    • The amount of PknG captured by the kinobeads will decrease as the concentration of free this compound increases.

    • Plot the amount of bead-bound PknG against the this compound concentration to determine a competition binding curve and an apparent IC₅₀.

Troubleshooting Guide:

IssuePossible CauseSolution
PknG not detected by mass spectrometry Low abundance of PknG in the lysate; Inefficient capture by kinobeads.Use a larger amount of starting lysate or enrich for PknG prior to the assay. Ensure the kinobeads used have affinity for PknG.
High non-specific binding Insufficient washing of the beads.Optimize the number and stringency of the wash steps.
No competition observed This compound concentration range is too low; PknG has a very high affinity for the kinobeads.Test a higher range of this compound concentrations. If the affinity for the beads is too high, this method may not be suitable.

Signaling Pathways and Experimental Workflows

PknG Signaling in Macrophage Infection

PknG plays a critical role in the survival of mycobacteria within host macrophages by interfering with phagosome maturation.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm cluster_mycobacterium Mycobacterium PknG Secreted PknG Rab7l1_GDP Rab7l1-GDP (inactive) PknG->Rab7l1_GDP Interacts with and inhibits activation Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP Activation Phagosome Mycobacterial Phagosome Rab7l1_GTP->Phagosome Recruitment to Phagosome Phagolysosome Phagolysosome Formation (Bacterial Killing) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound This compound This compound->PknG Inhibits PknG_source PknG PknG_source->PknG Secretion

Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.

Experimental Workflow for Confirming Target Engagement

A logical workflow for confirming PknG target engagement by this compound involves a multi-faceted approach, starting from biochemical validation to in-cell confirmation.

Target_Engagement_Workflow Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Cellular_Assay Cellular Assay (CETSA) Biochemical_Assay->Cellular_Assay Confirms cellular permeability and binding Chemoproteomics Chemoproteomics (Kinobeads) Biochemical_Assay->Chemoproteomics Validates binding in a complex mixture Data_Integration Data Integration & Confirmation of Target Engagement Biochemical_Assay->Data_Integration Phenotypic_Assay Phenotypic Assay (e.g., Macrophage Infection) Cellular_Assay->Phenotypic_Assay Links target binding to cellular effect Cellular_Assay->Data_Integration Chemoproteomics->Phenotypic_Assay Correlates binding with functional outcome Chemoproteomics->Data_Integration Phenotypic_Assay->Data_Integration

Caption: A multi-assay workflow for robust target engagement confirmation.

References

Preventing AX20017 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of AX20017 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for Mycobacterium tuberculosis (Mtb).[1][2] PknG is a serine/threonine protein kinase that Mtb secretes into the host cell to prevent the fusion of the phagosome with the lysosome, thereby allowing the bacteria to survive and replicate within macrophages.[3][4] By inhibiting PknG, this compound facilitates the transfer of mycobacteria to lysosomes, leading to their destruction.[2][5] It shows high selectivity for mycobacterial PknG with minimal effect on human kinases, making it a valuable tool for tuberculosis research.[1][2]

Q2: What is the primary cause of this compound precipitation in aqueous media?

A2: this compound has low solubility in water-based solutions like cell culture media. The primary cause of precipitation is a phenomenon known as "solvent shifting." Researchers typically dissolve this compound in a non-aqueous organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[1][6] When a small volume of this DMSO stock is added to a large volume of aqueous medium, the DMSO concentration is drastically diluted.[7] This rapid change in the solvent environment reduces the solubility of this compound below its concentration, causing it to precipitate out of the solution.[7][8]

Q3: What is the recommended solvent and maximum stock concentration for this compound?

A3: The recommended solvent for this compound is high-purity, anhydrous DMSO.[6] There are varying reports on its maximum solubility in DMSO, so it is crucial to prepare stock solutions carefully. Sonication is recommended to ensure complete dissolution.[1] To avoid issues with hygroscopic DMSO (which absorbs water from the air), it is best to use newly opened bottles.[6]

Q4: How should I properly store this compound powder and its DMSO stock solutions?

A4: Proper storage is critical to maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[6]

  • DMSO Stock Solutions: For long-term storage (up to 1-2 years), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][6] For frequent use, a stock solution can be kept at 4°C for up to a week.[1]

Quantitative Data Summary

The following tables provide key quantitative data for this compound based on available information.

Table 1: Solubility of this compound in DMSO

SourceConcentration (mg/mL)Molar Concentration (mM)Notes
TargetMol[1]32 mg/mL121.06 mMSonication is recommended.
MedchemExpress[6]130 mg/mL491.79 mMUltrasonic treatment is needed. Use newly opened, anhydrous DMSO.

Note: The significant variation in reported solubility may be due to differences in experimental conditions, compound purity, or the state of the DMSO used. It is recommended to start with lower concentrations to ensure full dissolution.

Table 2: Inhibitory Concentration (IC₅₀) of this compound

TargetIC₅₀ ValueSource(s)
PknG0.39 µMTargetMol[1]
PknG0.9 µMPMC[9]
PknG5.49 µMFrontiers[5]

Troubleshooting Guides

Problem 1: this compound precipitates immediately when I add the DMSO stock to my cell culture medium.

This is the most common issue, typically caused by poor mixing and rapid solvent shifting.

  • Cause A: High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final medium.

    • Solution: Check the literature for concentrations used in similar assays. If possible, perform a solubility test by preparing serial dilutions to find the maximum soluble concentration in your specific medium under your experimental conditions.

  • Cause B: Inadequate Mixing Technique: Adding the DMSO stock directly into the bulk medium without agitation causes a localized, highly supersaturated area, leading to rapid precipitation.

    • Solution: Improve your dilution technique. Pre-warm the medium to 37°C. While vortexing or swirling the medium, add the DMSO stock solution drop-by-drop very slowly. This ensures the compound is dispersed quickly, preventing localized high concentrations.

  • Cause C: Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

    • Solution: Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).

Problem 2: The medium is initially clear but becomes cloudy or shows precipitate after incubation.

This suggests that while the compound was initially dissolved, it is not stable in the solution over time under incubation conditions.

  • Cause A: Temperature and pH shifts: Changes in temperature and pH during incubation can affect compound solubility. Cell metabolism can also alter the local pH of the culture medium.

    • Solution: Ensure your medium is well-buffered. If the problem persists, consider reducing the incubation time or refreshing the medium with a freshly prepared this compound solution at intermediate time points.

  • Cause B: Interaction with Media Components: this compound may bind to or react with components in the serum or the medium itself, forming insoluble complexes.[10]

    • Solution: Try reducing the serum percentage in your culture medium, if your experimental design allows. Alternatively, test a different basal medium formulation to see if the issue is specific to one type.

Problem 3: I see crystalline precipitates in my frozen DMSO stock solution after thawing.

This indicates that the compound has fallen out of solution in the DMSO stock.

  • Cause A: Stock Concentration is Too High: The stock solution may have been prepared at a concentration above the compound's solubility limit in DMSO, especially at lower temperatures.

    • Solution: Before use, warm the stock vial to room temperature or briefly in a 37°C water bath. Vortex vigorously and use sonication to attempt to redissolve the compound completely.[1] If it does not fully redissolve, the stock should be considered unreliable. Prepare a new, more dilute stock solution.

  • Cause B: Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[6]

    • Solution: Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to air. Aliquoting the stock solution upon preparation prevents contamination of the entire stock with repeated use.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Preparation: Bring the this compound powder vial and a new, sealed bottle of anhydrous DMSO to room temperature.

  • Calculation: Determine the required mass of this compound to prepare a stock solution at a concentration well below the maximum reported solubility (e.g., 20-30 mM is a safe starting point).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If any particulates remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is completely clear.

  • Storage: Aliquot the clear stock solution into single-use, low-retention tubes. Store the aliquots at -80°C.

Protocol 2: Diluting this compound Stock Solution into Aqueous Media

  • Thaw and Inspect: Thaw a single-use aliquot of the this compound DMSO stock at room temperature. Inspect it carefully to ensure there is no precipitate. If precipitate is present, follow the steps in Troubleshooting Problem 3.

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a sterile container.

  • Intermediate Dilution (Optional but Recommended): To minimize the solvent shift shock, you can perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in pure, pre-warmed media.

  • Final Dilution: While gently vortexing or swirling the bulk volume of pre-warmed media, add the required volume of the stock solution (or intermediate dilution) drop-by-drop to the vortex. This ensures rapid dispersal.

  • Final Check: After adding the compound, visually inspect the medium to ensure it is clear. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.

Visualizations

Signaling Pathway

AX20017_Mechanism cluster_macrophage Host Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome (containing M. tuberculosis) Fusion Phagolysosome Formation Phagosome->Fusion Blocked by PknG Lysosome Lysosome Lysosome->Fusion Death Mycobacterial Death Fusion->Death PknG Protein Kinase G (PknG) This compound This compound This compound->PknG Inhibits

Caption: Mechanism of this compound action in a host macrophage.

Experimental Workflow

Dilution_Workflow start Start: this compound Powder & Anhydrous DMSO stock 1. Prepare Concentrated Stock in DMSO (e.g., 20mM) Use sonication. start->stock aliquot 2. Aliquot into single-use tubes & Store at -80°C stock->aliquot thaw 3. Thaw one aliquot & inspect for crystals aliquot->thaw dilute 5. Add stock dropwise to media while vortexing thaw->dilute prewarm 4. Pre-warm media to 37°C prewarm->dilute final Final Working Solution (DMSO < 0.5%) dilute->final end Ready for Experiment final->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Precipitate Observed in Media q1 When does it occur? start->q1 a1_imm Immediately upon mixing q1->a1_imm Immediately a1_later After some time in incubator q1->a1_later Later q2 Is stock solution clear before use? a1_imm->q2 sol4 Solution: Check for media interactions. Reduce serum or change media. a1_later->sol4 q3 How was it added to media? q2->q3 Yes sol1 Solution: Re-dissolve stock (warm, sonicate). If fails, prepare fresh, lower conc. stock. q2->sol1 No q4 Is final concentration too high? q3->q4 Correctly sol2 Solution: Pre-warm media. Add stock dropwise while vortexing. q3->sol2 Poorly (e.g., no vortex) q4->a1_later No sol3 Solution: Perform solubility test. Lower final concentration. q4->sol3 Yes

Caption: Logical flowchart for troubleshooting this compound precipitation.

References

Technical Support Center: AX20017 & Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, tetrahydrobenzothiophene compound that acts as a potent and highly selective ATP-competitive inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[1][4] PknG is a crucial virulence factor for mycobacteria, playing a key role in preventing the fusion of phagosomes with lysosomes within host macrophages.[2][5][6] By inhibiting PknG, this compound facilitates the transfer of mycobacteria to lysosomes, leading to their degradation and a reduction in intracellular survival.[2][6]

Q2: Why is it important to consider the effect of serum proteins on this compound activity?

The binding of a drug to serum proteins, primarily albumin, can significantly impact its efficacy.[7] Only the unbound, or "free," fraction of a drug is available to interact with its target.[7][8] High plasma protein binding can reduce the concentration of free this compound available to inhibit PknG, potentially diminishing its anti-mycobacterial activity in vivo. Therefore, understanding the extent of this compound's binding to serum proteins is critical for interpreting in vitro data and predicting its in vivo performance.

Q3: Has the plasma protein binding of this compound been reported?

Currently, there is no publicly available data specifically detailing the percentage of this compound that binds to plasma proteins. Researchers will need to determine this experimentally.

Q4: What methods can be used to determine the plasma protein binding of this compound?

The "gold standard" method for determining plasma protein binding is equilibrium dialysis .[9][10] Other commonly used methods include ultrafiltration and ultracentrifugation.[8] These techniques separate the free drug from the protein-bound drug, allowing for the calculation of the unbound fraction.

Q5: How might plasma protein binding affect the interpretation of my in vitro cell-based assays?

If your cell culture media is supplemented with serum (e.g., fetal bovine serum), a portion of the this compound you add will likely bind to the serum proteins. This will reduce the effective concentration of free this compound available to act on the mycobacteria within the host cells. When comparing results between serum-free and serum-containing media, you may observe a decrease in the apparent potency of this compound in the presence of serum.

Troubleshooting Guides

Issue 1: Reduced this compound Activity in Serum-Containing Media

Possible Cause: High plasma protein binding of this compound is reducing the concentration of the free, active compound.

Troubleshooting Steps:

  • Quantify Plasma Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of this compound bound to the serum proteins in your media.

  • Adjust Dosing in In Vitro Assays: Based on the determined unbound fraction, you may need to increase the total concentration of this compound in your serum-containing assays to achieve the desired effective concentration of the free drug.

  • Use Serum-Free or Low-Serum Media: If experimentally feasible, consider using serum-free or low-protein media to minimize the impact of protein binding.

  • Compare with a Control Compound: Test a control compound with known high and low protein binding in parallel to validate your assay system.

Issue 2: Inconsistent Results in Plasma Protein Binding Assays

Possible Cause: Several factors can lead to variability in plasma protein binding experiments.

Troubleshooting Steps:

  • Ensure Equilibrium is Reached: In equilibrium dialysis, it is crucial to incubate for a sufficient duration to allow the free drug to equilibrate across the semipermeable membrane. Determine the optimal incubation time by taking measurements at several time points.[11]

  • Check for Non-Specific Binding: The drug may bind to the experimental apparatus. This can be assessed by running a control experiment without plasma proteins. If non-specific binding is high, consider using different materials or assay formats.

  • Verify Compound Stability: Confirm that this compound is stable in plasma at 37°C for the duration of the assay. This can be checked by analyzing a sample of the plasma-drug mixture at the beginning and end of the incubation period.

  • Proper pH and Temperature Control: Maintain a physiological pH (around 7.4) and temperature (37°C) throughout the experiment, as these factors can influence protein binding.

  • Accurate Quantification: Ensure your analytical method (e.g., LC-MS/MS) is validated for accurately quantifying this compound in both the buffer and plasma matrices.

Quantitative Data Summary

As there is no published data on this compound plasma protein binding, the following table presents hypothetical data for illustrative purposes, demonstrating how results might be presented.

CompoundSpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
This compound (Hypothetical) Human85.00.15
This compound (Hypothetical) Mouse78.50.215
Warfarin (Control) Human99.50.005
Atenolol (Control) Human< 5> 0.95

Experimental Protocols

Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol provides a general framework for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.

Materials:

  • This compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Incubator shaker capable of maintaining 37°C

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare this compound Spiked Plasma: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., < 1%) to avoid protein precipitation.

  • Assemble the RED Device: Following the manufacturer's instructions, assemble the RED device base plate with the dialysis membrane inserts.

  • Load the Samples:

    • Add the this compound-spiked plasma to the donor chamber of the insert.

    • Add an equal volume of PBS to the receiver (buffer) chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[7] The optimal incubation time should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, mix the aliquot from the buffer chamber with an equal volume of blank plasma, and mix the aliquot from the plasma chamber with an equal volume of PBS.

  • Analysis: Quantify the concentration of this compound in the matched samples from both chambers using a validated analytical method like LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound and unbound).

    • Calculate the percent unbound and percent bound using the following formulas:

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

      • % Bound = 100 - % Unbound

Visualizations

AX20017_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb M. tuberculosis P Phagosome (containing M. tuberculosis) PL Phagolysosome (Mycobacterial Degradation) P->PL Fusion L Lysosome PknG PknG PknG->P Blocks Fusion This compound This compound This compound->PknG Inhibits

Caption: this compound inhibits PknG, preventing the blockage of phagosome-lysosome fusion.

Experimental_Workflow prep Prepare this compound-spiked plasma and PBS buffer load Load samples into RED device chambers prep->load incubate Incubate at 37°C to reach equilibrium load->incubate collect Collect aliquots from plasma and buffer chambers incubate->collect match Matrix-match samples for analysis collect->match analyze Quantify this compound by LC-MS/MS match->analyze calculate Calculate % Unbound and % Bound analyze->calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Logical_Relationship high_ppb High Plasma Protein Binding low_free_drug Low Free Drug Concentration high_ppb->low_free_drug Leads to reduced_activity Reduced In Vivo Activity low_free_drug->reduced_activity Results in

Caption: Relationship between plasma protein binding and in vivo drug activity.

References

Validation & Comparative

Comparative Efficacy Analysis: AX20017 Versus Isoniazid and Rifampicin in Mycobacterium tuberculosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational compound AX20017 with the first-line anti-tuberculosis drugs, isoniazid and rifampicin. The document focuses on their distinct mechanisms of action, summarizes key experimental data, and outlines the methodologies used to evaluate their efficacy.

Introduction and Mechanisms of Action

Isoniazid and rifampicin are cornerstones of tuberculosis treatment, acting as direct bactericidal agents against Mycobacterium tuberculosis (Mtb). Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1] Rifampicin functions by inhibiting the DNA-dependent RNA polymerase, thereby halting transcription.[2]

In contrast, this compound represents a different therapeutic strategy. It is not directly bactericidal in standard culture but functions as a potent and highly selective inhibitor of Protein Kinase G (PknG), a crucial virulence factor for Mtb.[3][4][5] PknG allows mycobacteria to survive inside host macrophages by preventing the fusion of the bacteria-containing phagosome with the lysosome.[6][7][8] By inhibiting PknG, this compound enables the host cell's natural defense mechanisms, leading to the degradation and killing of the intracellular bacteria.[7][9] Research indicates that this compound's primary role may be as an adjunctive therapy that enhances the potency of conventional anti-TB drugs.[10][11]

Quantitative Data Summary

The following table summarizes the key efficacy and activity metrics for this compound, isoniazid, and rifampicin. It is important to note that a direct comparison of inhibitory concentrations is nuanced due to their fundamentally different mechanisms.

ParameterThis compoundIsoniazidRifampicin
Primary Target Protein Kinase G (PknG)[3][5]InhA (Mycolic Acid Synthesis)[1][12]RNA Polymerase β-subunit (rpoB)[2]
Mechanism Virulence Factor Inhibition; Blocks phagosome-lysosome fusion avoidance[6][7]Direct Bactericidal; Prodrug requiring KatG activation[1]Direct Bactericidal; Transcription inhibitor[2]
Target Activity (IC₅₀) 0.39 µM[3][11]Not ApplicableNot Applicable
Whole-Cell Activity (MIC) No direct inhibitory activity in culture[11]~0.05 - 0.25 µg/mL~0.1 - 0.5 µg/mL[2]
Therapeutic Role Potential adjunctive therapy to reduce drug tolerance and enhance efficacy of other drugs[10][11]First-line bactericidal agent[12][13]First-line bactericidal agent[2][13]

Key Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess either direct antibacterial activity or specific enzyme inhibition.

3.1. Protocol for PknG Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of a compound on PknG kinase activity.

  • Reagents and Materials: Recombinant full-length PknG, kinase buffer, ATP (including radiolabeled γ-³²P-ATP), substrate (e.g., GarA), and the test compound (this compound).

  • Assay Procedure:

    • PknG enzyme is incubated with varying concentrations of this compound in the kinase buffer at 37°C.

    • The kinase reaction is initiated by adding the substrate GarA and the ATP mixture.

    • The reaction proceeds for a specified time (e.g., 30 minutes) and is then stopped.

    • The amount of phosphorylated substrate is quantified. This can be done by separating proteins via SDS-PAGE and measuring the incorporation of ³²P using autoradiography or a phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable curve.[14]

3.2. Protocol for Intracellular Mycobacterial Survival Assay

This protocol assesses the efficacy of a compound against Mtb residing within host macrophages.

  • Cell Culture and Infection:

    • A macrophage cell line (e.g., J774 or THP-1) is cultured in appropriate media.[6][14]

    • Macrophages are seeded in multi-well plates and infected with an Mtb strain (e.g., H37Rv or BCG) at a specified multiplicity of infection.

    • After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.

  • Compound Treatment: The infected cells are treated with the test compounds (e.g., this compound, isoniazid, or a combination) at various concentrations.

  • Quantification of Bacterial Survival:

    • At defined time points post-infection (e.g., 24, 48, 72 hours), the macrophages are lysed with a gentle detergent (e.g., saponin) to release the intracellular bacteria.

    • The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).

    • Plates are incubated at 37°C for 3-4 weeks, after which Colony Forming Units (CFUs) are counted.[6][15]

  • Data Analysis: The reduction in CFU counts in treated samples is compared to that in untreated control samples to determine the compound's intracellular bactericidal or bacteriostatic activity.

Visualized Mechanisms of Action

The diagrams below illustrate the distinct and potentially synergistic mechanisms of this compound compared to direct-acting antibiotics like isoniazid and rifampicin.

G cluster_direct Direct Bactericidal Pathway cluster_host Host-Assisted Pathway mtb1 M. tuberculosis kill1 Bacterial Death mtb1->kill1 inh Isoniazid / Rifampicin inh->mtb1 Inhibit Essential Pathways (Mycolic Acid / RNA Synthesis) macrophage Macrophage phagosome Phagosome (Containing Mtb) pkng PknG Virulence Factor phagosome->pkng Secretes fusion Phagosome-Lysosome Fusion phagosome->fusion pkng->fusion Blocks lysosome Lysosome lysosome->fusion ax This compound ax->pkng Inhibits kill2 Bacterial Death fusion->kill2

Caption: Comparative mechanisms of anti-tuberculosis agents.

The above diagram illustrates two distinct pathways. The direct bactericidal pathway shows how isoniazid and rifampicin kill M. tuberculosis by inhibiting essential bacterial processes. The host-assisted pathway demonstrates how this compound inhibits the PknG virulence factor, thereby restoring the macrophage's ability to destroy the bacteria via phagosome-lysosome fusion. This suggests a potential for synergistic activity when both pathways are engaged simultaneously.

References

AX20017: A Highly Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of AX20017's performance against a panel of kinases, supported by experimental data and detailed protocols.

This compound is a potent, small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor for the bacterium.[1] Its high degree of selectivity makes it a promising candidate for anti-tubercular drug development, as off-target effects can lead to toxicity and other undesirable outcomes. This guide delves into the selectivity profile of this compound, presenting the available data in a clear and comparative format.

Selectivity Profiling of this compound

This compound has been profiled against a panel of both human and mycobacterial kinases to determine its specificity. The data reveals a remarkable selectivity for its intended target, PknG.

Against Human Kinases

In a screen against 28 archetypal human kinases, this compound showed no significant inhibition.[2] This is a critical finding, as cross-reactivity with human kinases is a major hurdle in the development of safe and effective kinase inhibitor drugs. The lack of activity against this diverse panel of human kinases underscores the unique nature of the this compound binding pocket within PknG.

Kinase Family/GroupRepresentative Kinases ScreenedObserved Inhibition by this compound
AGC Group PKA, PKBα, PKCα, SGKNot Affected
CAMK Group CAMK1, CAMK2Not Affected
CMGC Group CDK2/A, CK1, CK2, DYRK1A, GSK3βNot Affected
TK Group EGFR, INSR, SRCNot Affected
STE Group STE20Not Affected
Other AURORA A, PLK1Not Affected
This table is a qualitative representation based on available literature. Quantitative inhibition values were not publicly available.
Against Mycobacterial Kinases

This compound was also tested against the 11 known mycobacterial serine/threonine protein kinases (STPKs). Within this panel, it demonstrated a high degree of selectivity for PknG.[1]

Mycobacterial KinaseThis compound Inhibition
PknA Low to no inhibition
PknB Low to no inhibition
PknD Low to no inhibition
PknE Low to no inhibition
PknF Low to no inhibition
PknG High Inhibition (IC50: 0.39 μM)
PknH Low to no inhibition
PknI Low to no inhibition
PknJ Low to no inhibition
PknK Low to no inhibition
PknL Low to no inhibition
This table is a qualitative representation based on available literature. Specific IC50 values for kinases other than PknG were not publicly available.

Experimental Protocols

The selectivity of this compound was determined using a radiometric protein kinase assay, specifically the ³³PanQinase™ Activity Assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a robust and direct measure of kinase activity.

Radiometric Protein Kinase Assay (³³PanQinase™) Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Specific kinase substrates

  • [γ-³³P]ATP

  • Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)

  • Test compound (e.g., this compound) dissolved in 10% DMSO

  • 2% (v/v) Phosphoric Acid (H₃PO₄) to stop the reaction

  • 0.9% (w/v) Sodium Chloride (NaCl) for washing

  • ScintiPlate-96 microtiter plates

Procedure:

  • In a ScintiPlate microtiter plate, add 20 μl of assay buffer.

  • Add 5 μl of the test compound at various concentrations (or 10% DMSO for control).

  • Add 10 μl of the specific substrate dissolved in 50 mM HEPES pH 7.5.

  • Add 10 μl of the recombinant protein kinase.

  • Initiate the kinase reaction by adding 5 μl of [γ-³³P]ATP solution.

  • Mix the components on a shaker and incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 μl of 2% H₃PO₄.

  • Wash the plates three times with 200 μl of 0.9% NaCl.

  • After the final wash, allow the plates to dry completely.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Experimental Workflow and PknG Signaling

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Add Assay Buffer prep_compound Add Test Compound (this compound) prep_buffer->prep_compound prep_substrate Add Kinase Substrate prep_compound->prep_substrate prep_kinase Add Protein Kinase prep_substrate->prep_kinase start_reaction Initiate with [γ-³³P]ATP prep_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop with H₃PO₄ incubation->stop_reaction washing Wash Plates stop_reaction->washing scintillation Scintillation Counting washing->scintillation analysis Calculate % Inhibition & IC50 scintillation->analysis

Caption: Experimental workflow for determining kinase inhibitor selectivity using a radiometric assay.

PknG_signaling_pathway cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome fusion Phagolysosome Phagolysosome (Mycobacterial Degradation) Phagosome->Phagolysosome Lysosome->Phagolysosome Mtb M. tuberculosis PknG PknG Mtb->PknG expresses PknG->Phagosome inhibits fusion with lysosome GarA GarA (Substrate) PknG->GarA phosphorylates This compound This compound This compound->PknG inhibits Metabolism Metabolic Regulation GarA->Metabolism

Caption: Simplified signaling pathway of PknG in Mycobacterium tuberculosis and the inhibitory action of this compound.

References

AX20017 in Combination Therapy for Drug-Resistant Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. Standard treatment regimens are often lengthy, toxic, and increasingly ineffective against these resistant strains. This guide provides a comparative analysis of a novel therapeutic candidate, AX20017, in combination therapy against drug-resistant tuberculosis (DR-TB), juxtaposed with current and emerging standard-of-care regimens.

Executive Summary

This compound is a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor that enables mycobacterial survival within host macrophages. Unlike conventional antibiotics that directly target bacterial replication, this compound acts as a host-directed therapy enhancer, preventing the intramacrophage survival of Mtb and thereby increasing its susceptibility to other antimycobacterial agents. Preclinical data suggests that this compound, when used in combination, can significantly enhance the efficacy of first- and second-line anti-TB drugs. This guide will compare the available preclinical data for this compound combination therapy with the clinical trial data of established and recently approved regimens for DR-TB, including BPaL/BPaLM and Delamanid-based therapies.

Mechanism of Action: this compound

Mycobacterium tuberculosis has evolved mechanisms to evade the host's immune system, a key strategy being the inhibition of phagosome-lysosome fusion within infected macrophages. This allows the bacteria to reside and replicate in a protected intracellular niche. The serine/threonine protein kinase, PknG, is secreted by Mtb into the host cell cytoplasm and is instrumental in blocking this fusion process.

This compound is a potent and highly selective inhibitor of PknG, with a reported half-maximal inhibitory concentration (IC50) of 0.39 µM. By inhibiting PknG, this compound restores the natural host cell defense mechanism, leading to the fusion of the Mtb-containing phagosome with the lysosome, and subsequent degradation of the bacteria. This mechanism of action suggests that this compound is unlikely to be affected by existing drug-resistance mutations that target pathways of conventional antibiotics. Furthermore, it has the potential to shorten treatment durations and improve outcomes by eradicating persistent, non-replicating bacteria within macrophages.

cluster_macrophage Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome (contains Mtb) Phagolysosome Phagolysosome (Mtb degradation) Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb Mtb PknG PknG Mtb->PknG Secretes PknG->Phagosome Inhibits Fusion This compound This compound This compound->PknG Inhibits A Culture and Differentiate THP-1 Macrophages C Infect Macrophages (MOI 1-10) A->C B Prepare M. tuberculosis Inoculum B->C D Wash to Remove Extracellular Bacteria C->D E Add Drug Combinations (this compound +/- Other Drugs) D->E F Incubate for Specified Timepoints E->F G Lyse Macrophages F->G H Plate Serial Dilutions on 7H11 Agar G->H I Incubate and Count Colony Forming Units (CFU) H->I

AX20017: A Highly Specific Inhibitor of Mycobacterium tuberculosis Protein Kinase G

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the specificity and validation of AX20017, a potent inhibitor of the virulence factor PknG from Mycobacterium tuberculosis.

This guide provides a comprehensive overview of the experimental evidence validating the specificity of this compound for Protein Kinase G (PknG), a critical virulence factor in Mycobacterium tuberculosis. Data is presented to compare its performance against other kinases, alongside detailed experimental protocols for specificity determination.

Comparative Analysis of Inhibitor Specificity

This compound has demonstrated remarkable selectivity for PknG, a key characteristic for a therapeutic lead compound, minimizing potential off-target effects. The following table summarizes the inhibitory activity of this compound against a panel of mycobacterial and human kinases.

Kinase TargetOrganism% Inhibition by this compound (at 10 µM)Reference
PknG M. tuberculosis ~100% [1][2]
PknAM. tuberculosisNot specified[3]
PknBM. tuberculosisNot specified[3]
PknDM. tuberculosisNot specified[3]
PknEM. tuberculosisNot specified[3]
PknFM. tuberculosisNot specified[3]
PknHM. tuberculosisNot specified[3]
PknIM. tuberculosisNot specified[3]
PknJM. tuberculosisNot specified[3]
PknKM. tuberculosisNot specified[3]
PknLM. tuberculosisNot specified[3]
28 Human KinasesHomo sapiensNo significant inhibition[1][2]

Further studies have identified other compounds with inhibitory activity against PknG, such as RO9021, which has a reported IC50 of 4.4 ± 1.1 μM.[4] Another study identified AZD7762, R406, and CYC116 as PknG inhibitors.[5]

The high specificity of this compound is attributed to a unique set of amino acid residues that shape its binding pocket within the PknG kinase domain.[1][6] This structural feature is not conserved in human kinases, providing a molecular basis for its selective action.[1][6] Directed mutagenesis of these key residues in PknG leads to a significant loss of this compound's inhibitory potency, further validating this structural basis of specificity.[1][6]

PknG Signaling Pathways

PknG is a multifaceted protein kinase that manipulates host cellular processes to promote mycobacterial survival. The diagrams below illustrate the key signaling pathways influenced by PknG.

PknG_Metabolism_Pathway PknG PknG GarA GarA PknG->GarA Phosphorylates TCA Tricarboxylic Acid (TCA) Cycle GarA->TCA Regulates Glutamate Glutamate Metabolism TCA->Glutamate

Caption: PknG regulates glutamate metabolism via GarA phosphorylation.

PknG_Phagosome_Maturation_Pathway cluster_host Host Cell Rab7l1_GDP Rab7l1-GDP (inactive) Rab7l1_GTP Rab7l1-GTP (active) Rab7l1_GDP->Rab7l1_GTP Activation Phagosome Mycobacterial Phagosome Rab7l1_GTP->Phagosome Recruited to Phagolysosome Phagolysosome Formation (Blocked) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome PknG Secreted PknG PknG->Rab7l1_GDP Interacts with & blocks activation

Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.

Experimental Protocols for Specificity Validation

The specificity of kinase inhibitors is paramount and is typically assessed through a variety of biochemical and cellular assays. Below are generalized protocols representative of those used to validate this compound's specificity.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection A Kinase (PknG) E Incubate at 30°C A->E B Substrate (e.g., GarA, MBP) B->E C [γ-32P]ATP C->E D This compound or other inhibitors D->E F Spot reaction mix onto phosphocellulose paper E->F G Wash to remove unincorporated [γ-32P]ATP F->G H Quantify radioactivity (Scintillation counting) G->H

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing the purified kinase (e.g., PknG), a suitable substrate (e.g., Myelin Basic Protein or GarA), MgCl2, and the test inhibitor (this compound) at various concentrations.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to a control reaction without the inhibitor to determine the IC50 value.

Kinase Selectivity Profiling (Luminescence-Based Assay)

To assess selectivity, the inhibitor is tested against a broad panel of kinases. Luminescence-based assays, such as ADP-Glo™, are commonly used for high-throughput screening.

Methodology:

  • Assay Plate Setup: In a multi-well plate, add each kinase from a diverse panel to separate wells containing its specific substrate and cofactors.

  • Inhibitor Addition: Add this compound at a fixed concentration (e.g., 10 µM) to each well. Include positive and negative controls.

  • Kinase Reaction: Initiate the reactions by adding ATP and incubate for a set time. The amount of ADP produced is proportional to kinase activity.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Interpretation: A decrease in luminescence compared to the control indicates inhibition of the kinase. The selectivity is determined by the inhibitor's effect across the entire kinase panel.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells (e.g., macrophages infected with M. tuberculosis) with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PknG remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of PknG.

These experimental approaches collectively provide robust validation of this compound's high specificity for PknG, making it a valuable tool for studying mycobacterial pathogenesis and a promising candidate for further drug development.

References

Navigating Resistance: A Comparative Guide to AX20017 and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. Novel therapeutic agents with unique mechanisms of action are crucial to combat this challenge. AX20017, a selective inhibitor of protein kinase G (PknG), a key virulence factor in Mtb, represents a promising new approach. This guide provides a comparative analysis of this compound, focusing on its cross-resistance profile with existing anti-tuberculosis antibiotics, supported by available experimental data and detailed methodologies.

Understanding the Mechanism of Action of this compound

This compound exerts its antimycobacterial effect by specifically targeting PknG, a serine/threonine protein kinase essential for the survival of Mtb within host macrophages. PknG plays a critical role in preventing the fusion of the phagosome, containing the bacteria, with the lysosome, a cellular compartment responsible for degradation. By inhibiting PknG, this compound effectively disarms this survival mechanism, leading to the delivery of Mtb to the lysosome for destruction.[1][2][3] This targeted approach differs significantly from the mechanisms of conventional anti-TB drugs, which primarily target processes like cell wall synthesis, protein synthesis, or DNA replication.

Cross-Resistance Profile of this compound

A critical aspect of any new anti-tuberculosis drug is its activity against strains already resistant to existing therapies. Due to its novel mechanism of action, this compound is not expected to exhibit cross-resistance with current anti-TB drugs. Strains of Mtb that have developed resistance to frontline agents such as isoniazid (INH) or rifampicin (RIF) do so through mutations in genes like katG or rpoB, respectively. These mutations do not affect the PknG protein, the target of this compound.

While direct, comprehensive cross-resistance studies providing specific Minimum Inhibitory Concentration (MIC) values of this compound against a wide panel of drug-resistant Mtb strains are not extensively available in the public domain, the existing evidence strongly suggests a lack of cross-resistance. Studies have shown that the inhibition or deletion of PknG enhances the bactericidal activity of both isoniazid and rifampicin against Mtb within macrophages and reduces the survival of drug-tolerant persister cells.[4] This indicates a potential for synergistic or additive effects when this compound is used in combination with these drugs, rather than an antagonistic interaction or cross-resistance.

Table 1: Mechanistic Basis for Lack of Cross-Resistance

Antibiotic ClassMechanism of ActionGene(s) Associated with ResistanceThis compound Interaction
Isoniazid Inhibition of mycolic acid synthesiskatG, inhA, ahpCNo overlapping target or resistance mechanism. PknG inhibition may potentiate INH activity.[4]
Rifampicin Inhibition of RNA polymeraserpoBNo overlapping target or resistance mechanism. PknG inhibition may potentiate RIF activity.[4]
Pyrazinamide Disruption of membrane potential and transport (prodrug activated by pncA)pncANo overlapping target or resistance mechanism.
Ethambutol Inhibition of arabinogalactan synthesisembB, embC, embANo overlapping target or resistance mechanism.
Fluoroquinolones Inhibition of DNA gyrasegyrA, gyrBNo overlapping target or resistance mechanism.
Aminoglycosides Inhibition of protein synthesis (30S ribosomal subunit)rrs, eisNo overlapping target or resistance mechanism.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Testing for Mycobacterium tuberculosis

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the slow-growing Mtb, this is typically determined using a broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • This compound and comparator antibiotic stock solutions.

  • Mycobacterium tuberculosis H37Rv (or resistant strains) culture in mid-log phase.

  • Spectrophotometer.

  • Incubator (37°C).

Procedure:

  • Inoculum Preparation: Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture turbidity to a McFarland standard of 0.5. Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound and comparator antibiotics in 7H9 broth directly in the 96-well plates. A drug-free well serves as a growth control.

  • Inoculation: Add the prepared Mtb inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth (no turbidity) compared to the drug-free control well. Results can be read visually or using a microplate reader.

Time-Kill Curve Assay for Mycobacterium tuberculosis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Culture tubes or flasks.

  • This compound and comparator antibiotic solutions at desired concentrations (e.g., 1x, 4x, 10x MIC).

  • Mycobacterium tuberculosis culture in early to mid-log phase.

  • Incubator with shaking capabilities (37°C).

  • Middlebrook 7H10 or 7H11 agar plates.

  • Sterile saline with 0.05% Tween 80 for serial dilutions.

Procedure:

  • Inoculum Preparation: Prepare an Mtb suspension in 7H9 broth with a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Drug Exposure: Add this compound or comparator antibiotics at the desired concentrations to the culture tubes. Include a drug-free growth control.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots in sterile saline with Tween 80. Plate the dilutions onto Middlebrook 7H10/7H11 agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental processes and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_mic MIC Determination cluster_tk Time-Kill Assay mic_prep Prepare Mtb Inoculum mic_dilute Serial Dilution of Antibiotics mic_prep->mic_dilute mic_inoculate Inoculate 96-well Plates mic_dilute->mic_inoculate mic_incubate Incubate at 37°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_prep Prepare Mtb Inoculum tk_expose Expose to Antibiotics tk_prep->tk_expose tk_sample Sample at Time Points tk_expose->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_incubate Incubate Plates tk_plate->tk_incubate tk_count Count CFUs tk_incubate->tk_count

Figure 1: Standardized workflow for in vitro antibiotic susceptibility testing of Mycobacterium tuberculosis.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm Mtb Mycobacterium tuberculosis PknG Secreted PknG Mtb->PknG secretes Fusion_Inhibition Inhibition of Phagosome-Lysosome Fusion PknG->Fusion_Inhibition mediates This compound This compound This compound->PknG inhibits Phagosome Phagosome Degradation Mtb Degradation Phagosome->Degradation fuses with Lysosome (in presence of this compound) Lysosome Lysosome Fusion_Inhibition->Degradation prevents

Figure 2: Simplified signaling pathway of PknG-mediated inhibition of phagosome-lysosome fusion and the action of this compound.

Conclusion

This compound presents a promising new therapeutic avenue for tuberculosis by targeting a key virulence factor, PknG. Its unique mechanism of action strongly suggests a lack of cross-resistance with existing anti-tuberculosis drugs. While further direct comparative studies are warranted to fully elucidate its interaction with other antibiotics, the available evidence points towards its potential efficacy against drug-resistant strains and its suitability for combination therapy. The provided experimental protocols offer a framework for standardized evaluation of this compound and other novel anti-tuberculosis compounds.

References

AX20017: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), against other identified inhibitors.

This compound has emerged as a potent and highly selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor for the intracellular survival of the bacillus.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound with other known PknG inhibitors, supported by experimental data and methodologies.

In Vitro Efficacy: Comparative Analysis

This compound demonstrates significant and selective inhibitory activity against PknG in various in vitro assays. Its performance, when compared to other identified PknG inhibitors, is summarized below.

CompoundTargetIC50 (µM)Key In Vitro Findings
This compound PknG0.9 - 5.49[3][4]Highly selective for PknG over 28 human kinases[1]; Inhibits survival of M. tuberculosis in latency models[5][6]; Enhances efficacy of frontline anti-TB drugs.[5]
AZD7762PknG30.3[3]Identified as a PknG inhibitor.[3][7]
R406PknG7.98[3]Identified as a PknG inhibitor.[3][7]
R406fPknG16.1[3]Identified as a PknG inhibitor.[3][7]
CYC116PknG35.1[3]Identified as a PknG inhibitor.[3][7]
SclerotiorinPknG76.5[6]Failed to inhibit mycobacterial growth in in vitro cultures.[6]
Compound T1PknG5.8[4]Decreased the amount of phosphorylated GarA in a concentration-dependent manner.[4]

In Vivo and Ex Vivo Efficacy: A Focus on Intracellular Activity

The primary therapeutic potential of targeting PknG lies in its role in host-pathogen interactions. Therefore, assessing the efficacy of inhibitors in a biological context is crucial.

CompoundModel SystemKey In Vivo / Ex Vivo Findings
This compound Infected Macrophages (ex vivo)Results in rapid transfer of mycobacteria to lysosomes and subsequent killing[1][3]; Reduces mycobacterial burden.[4][6]
This compound Murine Macrophages (ex vivo)Suppresses the formation of persistent/drug-tolerant M. tuberculosis populations when combined with antibiotics.[6]
pknG Deletion (this compound surrogate) Cornell Mouse Model (in vivo)Drastically lower disease relapse rates in a model of latent TB.[5]
R406 / R406fInfected Human Macrophages (ex vivo)Showed bactericidal activity against BCG.[3]
SclerotiorinBCG-infected Macrophages (ex vivo)A 20 µM treatment led to a 40% and 54% reduction in bacterial burden in resting and activated macrophages, respectively.[6]
Compound B1 and T1Infected THP-1 Macrophages (ex vivo)Significantly decreased intracellular survival of M. tuberculosis H37Rv at 1 and 10 µM.[4]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound and other PknG inhibitors is provided below.

In Vitro Kinase Inhibition Assay
  • Luciferase-Based PknG Kinase Assay: This assay quantifies PknG activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP, detected by a luciferase-luciferin system, corresponds to higher kinase activity. The inhibitory effect of compounds is determined by the rescue of the ATP signal.[3][7]

  • Radiometric Kinase Assay: The transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate (e.g., myelin basic protein or GarA) is measured. The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel is quantified by autoradiography.[1][4]

Cell-Based Assays
  • Macrophage Infection Models: Peritoneal macrophages or human macrophage-like cell lines (e.g., THP-1) are infected with Mycobacterium tuberculosis or M. bovis BCG. The effect of the inhibitor on the intracellular survival of the bacteria is determined by lysing the macrophages at different time points and plating the lysate to enumerate colony-forming units (CFUs).[4][5]

  • Cell Viability Assays: The cytotoxicity of the compounds on host cells is assessed using assays such as the MTT assay or AlamarBlue assay.[3][7] These assays measure the metabolic activity of the cells, which correlates with cell viability.

In Vivo Models
  • Cornell Mouse Model of Latent TB: This model involves infecting mice with M. tuberculosis and then treating them with antibiotics to induce a state of latent infection. The effect of a drug or genetic deletion (such as pknG) on the relapse of the disease is then monitored after the cessation of antibiotic treatment.[5]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's function, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PknG_Signaling_Pathway cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome (containing M.tb) Lysosome Lysosome Phagosome->Lysosome Fusion Blocked by PknG Phagolysosome Phagolysosome (Mycobacterial Killing) Mtb M.tb PknG PknG Mtb->PknG Secretes Effector Effector Proteins PknG->Effector Activates Effector->Phagosome Targets Phagosome Maturation This compound This compound This compound->PknG Inhibits

Caption: PknG signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Kinase_Assay PknG Kinase Assay (IC50 Determination) Infect_Macrophages Infect Macrophages with M. tuberculosis Kinase_Assay->Infect_Macrophages MIC_Assay Bacterial Viability Assay (MIC Determination) MIC_Assay->Infect_Macrophages Treat_Cells Treat with this compound or Alternative Infect_Macrophages->Treat_Cells CFU_Enumeration Lyse Macrophages & Enumerate CFUs Treat_Cells->CFU_Enumeration Cytotoxicity_Assay Host Cell Cytotoxicity Assay Treat_Cells->Cytotoxicity_Assay Infect_Mice Infect Mice (e.g., Cornell Model) CFU_Enumeration->Infect_Mice Treat_Mice Administer Compound Infect_Mice->Treat_Mice Assess_Outcome Assess Bacterial Load or Relapse Rate Treat_Mice->Assess_Outcome

Caption: General experimental workflow for evaluating PknG inhibitors.

References

A Head-to-Head Comparison of PknG Inhibitors: From Pioneering Scaffolds to Next-Generation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of different generations of inhibitors targeting Protein Kinase G (PknG), a crucial virulence factor in Mycobacterium tuberculosis (Mtb). By preventing the fusion of phagosomes with lysosomes, PknG allows Mtb to survive and replicate within host macrophages, making it a prime target for novel anti-tuberculosis therapies.[1][2][3][4] This report outlines the evolution of PknG inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid in the ongoing development of more effective treatments.

While the classification of PknG inhibitors into distinct "generations" is not formally established in the literature, for the purpose of this comparative guide, we propose a logical grouping. "First-Generation" inhibitors are represented by early, highly selective compounds discovered through high-throughput screening. "Next-Generation" inhibitors encompass compounds identified through subsequent screening efforts, including computational methods, as well as existing kinase inhibitors later found to possess anti-PknG activity.

Quantitative Performance of PknG Inhibitors

The following tables summarize the in vitro efficacy and cellular effects of selected PknG inhibitors.

Table 1: In Vitro Potency of PknG Inhibitors
InhibitorProposed GenerationChemical ClassPknG IC50 (µM)Primary Target(s)
AX20017 First-GenerationTetrahydrobenzothiophene0.39[5][6], 0.9[7], 5.49[8]PknG[8][9]
RO9021 Next-GenerationNot Specified4.4[10][11]PknG[10][11]
AZD7762 Next-GenerationThiophene Carboxamide Urea30.3[8]Chk1/2[10][11]
R406 Next-GenerationNot Specified7.98[8]Syk[12][13]
CYC116 Next-GenerationN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine35.1[8]Aurora A/B, VEGFR2[14][15]
Table 2: Selectivity and Cellular Activity of PknG Inhibitors
InhibitorSelectivity ProfileEffect on Intracellular MycobacteriaHost Cell Cytotoxicity
This compound Highly selective for PknG over human kinases.[9]Promotes mycobacterial transfer to lysosomes and killing.[8][9]Low cytotoxicity reported.[9]
RO9021 Identified via PknG-targeted screening; selectivity profile not fully detailed.[10][11]Inhibits kinase activity similarly to this compound.[10][11]Not specified.
AZD7762 Potent Chk1/2 inhibitor; less selective with activity against CaM kinases and src-like kinases.[8][11]Reduces survival of M. bovis BCG in macrophages.[4]Toxic to THP-1 and J774.1 cells.[4]
R406 Broad kinase activity; inhibits many protein kinases at therapeutic concentrations.[5][6]Bactericidal activity against M. bovis BCG in macrophages.[4]No cytotoxicity observed in THP-1 cells.[4]
CYC116 Pan-Aurora kinase and VEGFR2 inhibitor.[14][15]Inhibits survival of M. bovis BCG in macrophages.[4]Not specified.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams have been generated.

PknG_Signaling_Pathway cluster_macrophage Macrophage Cytoplasm cluster_mtb Mycobacterium tuberculosis (Mtb) Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb_Degradation Mtb_Degradation Phagolysosome->Mtb_Degradation Mtb Degradation Mtb Mtb PknG PknG PknG->Phagosome Secreted into Host Cytoplasm PknG->Phagosome Blocks Fusion PknG_Inhibitor PknG Inhibitor PknG_Inhibitor->PknG Inhibits

Caption: PknG signaling pathway in macrophage infection.

PknG_Inhibitor_Screening_Workflow Start Compound Library Virtual_Screening Virtual Screening (Pharmacophore/Docking) Start->Virtual_Screening Computational Screening Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, Luciferase-based) Virtual_Screening->Biochemical_Assay Experimental Validation Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Hit_Identification->Biochemical_Assay Inactive Cellular_Assay Macrophage Infection Assay (e.g., Mtb survival) Hit_Identification->Cellular_Assay Active Hits Cytotoxicity_Assay Host Cell Cytotoxicity Assay (e.g., MTT, Resazurin) Cellular_Assay->Cytotoxicity_Assay Lead_Selection Lead Selection Cytotoxicity_Assay->Lead_Selection Lead_Selection->Cellular_Assay Toxic or Ineffective In_Vivo_Studies In Vivo Efficacy Studies (e.g., Mouse model) Lead_Selection->In_Vivo_Studies Potent & Non-toxic End Preclinical Candidate In_Vivo_Studies->End

References

AX20017 as a Chemical Probe for PknG Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AX20017, a potent and selective chemical probe for Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), with other commercially available compounds that have been identified as PknG inhibitors. PknG is a crucial virulence factor for Mtb, playing a key role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion.[1][2] This makes PknG an attractive target for the development of novel anti-tuberculosis therapies.

Performance Comparison of PknG Inhibitors

This compound stands out as a highly selective inhibitor of PknG. While other compounds have been shown to inhibit PknG activity, they are often repurposed kinase inhibitors with known primary targets in human cells, raising concerns about off-target effects. The following table summarizes the in vitro potency of various PknG inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as they have been determined using different experimental methodologies and conditions.

CompoundPrimary Target(s)PknG IC50 (µM)Assay MethodAssay ConditionsReference(s)
This compound PknG 0.2, 0.39, 0.9, 5.49ADP-Glo, Radiometric, Luciferase-based10 µM ATP (ADP-Glo), Not specified[2][3][4][5]
AZD7762Chk1, Chk230.3Luciferase-based1 µM ATP, 5 µM MBP[2]
R406Syk, Flt37.98Luciferase-based1 µM ATP, 5 µM MBP[2][6]
R406f (R406-free base)Syk, Flt316.1Luciferase-based1 µM ATP, 5 µM MBP[2][6]
CYC116Aurora A, Aurora B, VEGFR235.1Luciferase-based1 µM ATP, 5 µM MBP[2][7][8]
RO9021Syk4.4ADP-Glo10 µM ATP, 7 µM GarA[4][9]

Key Insights:

  • Potency: this compound generally exhibits the highest potency against PknG, with IC50 values reported in the sub-micromolar to low micromolar range.[3][4][5] The variability in reported IC50 values for this compound (0.2 µM to 5.49 µM) highlights the impact of different assay systems.[2][4]

  • Selectivity: this compound is highly selective for PknG and does not significantly inhibit human kinases.[10] In contrast, other compounds listed are known inhibitors of human kinases, such as Chk1/2 (AZD7762), Syk (R406, RO9021), and Aurora kinases (CYC116).[1][4][6][8][11] This lack of selectivity can lead to off-target effects in cellular and in vivo studies, complicating data interpretation.

  • Utility as a Chemical Probe: The high potency and selectivity of this compound make it the most suitable chemical probe among the listed compounds for specifically studying the function of PknG in biological systems.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors are used, the following diagrams illustrate the PknG signaling pathway and a typical experimental workflow for evaluating PknG inhibitors.

PknG_Signaling_Pathway PknG Signaling Pathway in Macrophage cluster_macrophage Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome Mtb M. tuberculosis Mtb->Phagosome Engulfment PknG PknG PknG->Phagosome Secreted into PknG->Phagolysosome Inhibits Fusion GarA GarA PknG->GarA Phosphorylates Metabolism Metabolism GarA->Metabolism Regulates This compound This compound & Other Inhibitors This compound->PknG

Caption: PknG signaling inhibits phagosome-lysosome fusion.

PknG_Inhibitor_Workflow Experimental Workflow for PknG Inhibitor Evaluation Start Compound Library HTS High-Throughput Screening (e.g., ADP-Glo) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays Potent & Selective Hits Macrophage_Infection Macrophage Infection Model Cellular_Assays->Macrophage_Infection Phagosome_Fusion Phagosome-Lysosome Fusion Assay Macrophage_Infection->Phagosome_Fusion Intracellular_Survival Intracellular Survival Assay Macrophage_Infection->Intracellular_Survival Lead_Compound Lead Compound Phagosome_Fusion->Lead_Compound Intracellular_Survival->Lead_Compound

Caption: Workflow for PknG inhibitor identification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PknG inhibitors.

PknG In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[12][13][14][15][16]

Materials:

  • Recombinant PknG enzyme

  • PknG substrate (e.g., GarA or a suitable peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for no-inhibitor and no-enzyme controls).

    • Add 2.5 µL of a 2X enzyme/substrate solution (containing PknG and its substrate in kinase reaction buffer).

    • To initiate the kinase reaction, add 5 µL of a 2X ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Macrophage Infection and Phagosome-Lysosome Fusion Assay

This protocol describes the infection of macrophages with M. bovis BCG (a commonly used surrogate for Mtb) and the subsequent assessment of phagosome-lysosome fusion by immunofluorescence microscopy.[2][17][18][19][20]

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • M. bovis BCG expressing a fluorescent protein (e.g., GFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., this compound)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

  • Primary antibody: anti-LAMP1 (a lysosomal membrane marker)

  • Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 594-conjugated)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the macrophages with the test compound at the desired concentration (e.g., 10 µM) for 1-2 hours.

  • Bacterial Infection:

    • Infect the macrophages with fluorescently-labeled M. bovis BCG at a multiplicity of infection (MOI) of 10.

    • Centrifuge the plate briefly to synchronize the infection and incubate for 30-60 minutes at 37°C.

    • Wash the cells with warm PBS to remove extracellular bacteria.

  • Chase Period: Add fresh medium containing the test compound and incubate for a desired chase period (e.g., 2-4 hours) to allow for phagosome maturation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS and then permeabilize and block with the permeabilization/blocking buffer for 30 minutes.

  • Immunostaining:

    • Incubate the cells with the primary anti-LAMP1 antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Microscopy and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the co-localization of the fluorescent bacteria with the LAMP1 signal. An increase in co-localization in the presence of an effective PknG inhibitor indicates the promotion of phagosome-lysosome fusion.

    • Score at least 100 infected cells per condition and express the data as the percentage of bacteria in LAMP1-positive compartments.

Conclusion

This compound is a well-characterized, potent, and highly selective chemical probe for studying the function of PknG in Mycobacterium tuberculosis. Its superior selectivity profile compared to other identified PknG inhibitors minimizes the risk of off-target effects, making it an invaluable tool for dissecting the role of PknG in mycobacterial pathogenesis and for validating this kinase as a therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to evaluate this compound and other potential PknG inhibitors in their own experimental systems.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AX20017

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of AX20017, a small-molecule protein kinase G (PknG) inhibitor used in laboratory research. The following step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For safe handling and preparation of solutions, please refer to the following quantitative data for this compound.

PropertyValueSource
Molecular Weight264.34 g/mol [1]
IC50 (PknG)0.39 μM[2]
Solubility in DMSO≥ 3.25 mg/mL (12.29 mM)[1]
Purity99.69%[1]
Storage of Powder-20°C[1]
Storage of Solution-80°C[1]

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the handling of this compound in common laboratory procedures, such as in vitro kinase assays and cell-based assays, informs its disposal requirements. This compound is a potent inhibitor of mycobacterial PknG and does not significantly affect human kinases.[3] It is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[2] Waste generated from these experiments will contain this compound and potentially biohazardous materials if used in cell culture.

Proper Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is critical to maintain a safe laboratory environment. As this compound is a bioactive chemical compound, it must be disposed of as chemical waste. If it has been in contact with biological agents (e.g., cell cultures), it must be treated as biohazardous chemical waste. Always adhere to your institution's specific environmental health and safety guidelines.

Step 1: Segregation of Waste

Proper segregation of waste at the source is the most critical step.

  • Solid this compound Waste: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid this compound Waste: Solutions containing this compound, such as unused stock solutions or experimental working solutions, should be collected in a sealed, leak-proof container labeled for liquid chemical waste. Do not pour this compound solutions down the drain.

  • Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be collected in a designated container for solid chemical waste. If the labware is also contaminated with biological materials, it should be disposed of in a biohazardous waste container that is also approved for chemical waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for chemical waste.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled.

  • The label should include the words "Hazardous Waste."

  • List all chemical constituents, including this compound and any solvents (e.g., DMSO, ethanol).

  • Indicate the approximate concentration or quantity of each component.

  • Include the name of the principal investigator or research group and the date.

Step 3: Decontamination of Work Surfaces

After handling this compound, thoroughly decontaminate all work surfaces.

  • Use a suitable laboratory disinfectant if working with biohazardous materials.

  • Wipe surfaces with a solvent known to dissolve this compound (e.g., ethanol or isopropanol), followed by a standard cleaning agent.

  • All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid chemical waste.

Step 4: Personal Protective Equipment (PPE) Disposal

  • Gloves, lab coats, and other PPE contaminated with this compound should be removed before leaving the work area.

  • Disposable gloves should be placed in the designated solid chemical waste container.

  • Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines.

Step 5: Final Disposal

  • Store sealed and labeled waste containers in a designated, secure area until they are collected by your institution's hazardous waste management service.

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

AX20017_Disposal_Workflow start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid biohazard Is it also biohazardous? solid->biohazard liquid->biohazard solid_chem Collect in Labeled Solid Chemical Waste Container biohazard->solid_chem No, from solid liquid_chem Collect in Labeled Liquid Chemical Waste Container biohazard->liquid_chem No, from liquid bio_chem Collect in Labeled Biohazardous Chemical Waste Container biohazard->bio_chem Yes storage Store in Designated Hazardous Waste Area solid_chem->storage liquid_chem->storage bio_chem->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling AX20017

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling, use, and disposal of AX20017, a potent and selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Handling

This compound is a chemical compound intended for laboratory research use only. All personnel must adhere to standard laboratory safety protocols. The following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use. DMSO can facilitate the absorption of other substances through the skin. Therefore, extreme caution should be exercised when handling solutions of this compound in DMSO.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Operational Plan: Storage and Disposal

Proper storage and disposal are crucial for safety and to maintain the stability of this compound.

Storage
Form Storage Temperature Stability
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Protect from light.

  • For stock solutions, it is recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste containing this compound should be treated as hazardous chemical waste.

  • Unused Compound and Solutions: Collect in a designated, labeled, and sealed container for hazardous waste disposal. Do not dispose of down the drain.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

  • DMSO Solutions: Waste solutions of this compound in DMSO must be disposed of as organic solvent waste.[2] Specialized waste disposal services should be used for the disposal of DMSO-containing waste.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro PknG Kinase Inhibition Assay

This assay determines the inhibitory activity of this compound against PknG.

Materials:

  • Recombinant PknG enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 96-well plates

  • Phosphor imaging system or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer. A typical concentration range to test is from 100 µM down to 1 nM.

  • In a 96-well plate, add the following to each well:

    • Recombinant PknG enzyme (final concentration ~10-20 nM)

    • MBP substrate (final concentration ~5-10 µM)

    • This compound dilution or DMSO (for control)

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration ~10-50 µM).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter paper or use another method to separate the phosphorylated substrate from the free ATP.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a phosphor imager or scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Mycobacterial Survival Assay in Macrophages

This assay assesses the effect of this compound on the intracellular survival of Mycobacterium tuberculosis.[4]

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Mycobacterium tuberculosis (H37Rv or other relevant strain)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

  • Sterile PBS

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with Mycobacterium tuberculosis at a multiplicity of infection (MOI) of 1-10 for 2-4 hours.

  • Wash the cells with sterile PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or DMSO as a control.

  • Incubate the infected cells for 24-48 hours.

  • At the desired time points, aspirate the medium and lyse the macrophages with the lysis buffer.

  • Prepare serial dilutions of the cell lysates in sterile PBS.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Compare the CFU counts from this compound-treated cells to the DMSO control to determine the effect on mycobacterial survival.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

PknG_Inhibition_Pathway Mechanism of this compound Action on Mycobacterium tuberculosis Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion Blocked Mycobacterial_Survival Mycobacterial Survival Phagosome->Mycobacterial_Survival Promotes Phagolysosome Phagolysosome Mycobacterial_Death Mycobacterial Death Phagolysosome->Mycobacterial_Death Leads to PknG PknG Host_Cell_Processes Inhibition of Phagosome-Lysosome Fusion PknG->Host_Cell_Processes Secreted PknG acts on host cell Host_Cell_Processes->Phagosome Blocks maturation This compound This compound This compound->PknG Inhibits

Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion and leading to mycobacterial death.

Experimental_Workflow General Experimental Workflow for this compound Prepare_Stock Prepare this compound Stock (in DMSO) Treatment Treat with this compound (or DMSO control) Prepare_Stock->Treatment Cell_Culture Culture Macrophages Infection Infect Macrophages with M. tuberculosis Cell_Culture->Infection Infection->Treatment Incubation Incubate for Desired Time Treatment->Incubation Lysis Lyse Macrophages Incubation->Lysis Plating Plate Lysates on 7H10 Agar Lysis->Plating CFU_Counting Count CFUs Plating->CFU_Counting Data_Analysis Analyze Data (Compare Treated vs. Control) CFU_Counting->Data_Analysis

Caption: Workflow for assessing this compound's effect on intracellular mycobacterial survival.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.